(1S,4S)-bicyclo[2.2.2]octane-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-4-6-2-1-5(7)3-8(6)10/h5-6H,1-4H2/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJKUNDVKHUCMV-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)C1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(=O)[C@@H]1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435558 | |
| Record name | (1S,4S)-bicyclo[2.2.2]octane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177931-43-0 | |
| Record name | (1S,4S)-bicyclo[2.2.2]octane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,4S)-Bicyclo[2.2.2]octane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione is a chiral bridged bicyclic diketone. Its rigid C2-symmetric scaffold makes it a valuable chiral building block in asymmetric synthesis, particularly in the development of novel ligands for catalysis and as a precursor for complex molecular architectures in medicinal chemistry. This document provides a comprehensive overview of the known physical properties and a key synthetic route to this compound.
Core Physical and Chemical Properties
The physical and chemical data for this compound are summarized in the table below. It is important to note that while some data is available for the specific (1S,4S) enantiomer, other properties are reported for the racemate or the corresponding (1R,4R) enantiomer.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 138.16 g/mol | --INVALID-LINK-- |
| Melting Point | 202-206 °C (for (1R,4R)-enantiomer) | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| Purity | Min. 95% | --INVALID-LINK-- |
| Optical Activity | [α]22/D −53.0°, c = 0.5 in chloroform (for (1R,4R)-enantiomer) | Sigma-Aldrich |
| Solubility | Soluble in many organic solvents such as hexane, benzene, and toluene. Very low to negligible solubility in polar solvents like water. | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Synthetic Protocol: 1,2-Carbonyl Transposition Route
A key synthetic pathway to optically active this compound involves a 1,2-carbonyl transposition strategy.[1][2] This method starts from the readily available chiral building block, (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one. While the detailed step-by-step experimental parameters require consulting the primary literature, the overall synthetic logic is outlined below.
The synthesis commences with the protection of the hydroxyl group of the starting hydroxyketone. This is followed by a sequence of reactions to introduce a second carbonyl group at the adjacent carbon, effectively "transposing" the carbonyl functionality. The final step involves the removal of the protecting group and oxidation to yield the target diketone. This route is advantageous as it allows for the preparation of the desired enantiomer with high enantiomeric purity.
Caption: Synthetic workflow for this compound.
Spectral Data
Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-Depth Technical Guide to (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Chiral Scaffold for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione is a C2-symmetric chiral ketone that has garnered significant interest as a versatile building block in asymmetric synthesis. Its rigid bicyclic framework and strategically positioned carbonyl groups make it an ideal starting material for the synthesis of complex molecular architectures, including chiral ligands for asymmetric catalysis and key intermediates for drug discovery programs. This technical guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, and applications, with a focus on its utility for researchers in the pharmaceutical and chemical sciences.
Chemical Structure and Properties
This compound possesses a unique bridged ring system with two carbonyl groups located at the C2 and C5 positions. The "(1S,4S)" designation defines the absolute stereochemistry at the bridgehead carbons, rendering the molecule chiral and optically active.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, purification, and use in subsequent chemical transformations.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| CAS Number | 177931-43-0 |
| Appearance | Solid |
| Purity | ≥95% |
| InChI Key | WMJKUNDVKHUCMV-PHDIDXHHSA-N |
| SMILES | O=C1C[C@H]2CC[C@@H]1CC2=O |
| ¹H NMR (CDCl₃) | Spectral data indicates characteristic peaks for the bicyclic protons. Specific shifts would be dependent on the exact reference. |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbons and the aliphatic carbons of the bicyclic system are expected in their characteristic regions. |
| Infrared (IR) | A strong absorption band characteristic of the C=O stretching vibration of the ketone functional groups is a key feature. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight is expected, along with characteristic fragmentation patterns. |
Synthesis of this compound
The enantiomerically pure form of this compound is accessible through a synthetic route that employs a 1,2-carbonyl transposition as a key step.[1][2] This method starts from the readily available, optically active (-)-(1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one.[1]
Experimental Protocol: Synthesis via 1,2-Carbonyl Transposition
The following is a representative experimental protocol based on the synthetic strategy reported in the literature.[1]
Step 1: Protection of the Hydroxyl and Carbonyl Groups
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The starting material, (-)-(1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one, is first protected. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS ether) to prevent its participation in subsequent reactions.
-
The ketone at C2 is then converted to a derivative suitable for the 1,2-carbonyl transposition, such as a tosylhydrazone.
Step 2: The 1,2-Carbonyl Transposition
-
The protected tosylhydrazone intermediate is treated with a strong base (e.g., an organolithium reagent) to facilitate the Shapiro reaction or a related variant. This generates a vinyllithium species.
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The vinyllithium intermediate is then quenched with an appropriate electrophile, which upon workup and removal of the protecting group on the original hydroxyl function, yields a ketone at the C5 position.
Step 3: Oxidation to the Dione
-
The resulting hydroxyketone is oxidized using a standard oxidizing agent (e.g., Swern oxidation, Dess-Martin periodinane) to yield the target this compound.
Step 4: Purification and Characterization
-
The final product is purified by column chromatography on silica gel.
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The structure and purity of the synthesized this compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The optical purity is typically determined by chiral HPLC or by converting the dione to a chiral derivative.
Applications in Drug Development and Asymmetric Synthesis
This compound is a valuable chiral building block with significant applications in both drug discovery and the development of asymmetric catalytic methods.
Chiral Ligand Synthesis
A primary application of this dione is in the synthesis of novel C2-symmetric chiral diene ligands.[3] These ligands, when complexed with transition metals such as rhodium, have shown high efficacy in catalyzing a variety of asymmetric transformations, including conjugate additions and other carbon-carbon bond-forming reactions. The rigid bicyclic backbone of the ligand provides a well-defined chiral environment, leading to high levels of enantioselectivity in the catalyzed reactions.
Intermediate for Biologically Active Molecules
The bicyclo[2.2.2]octane scaffold is a key structural motif in a number of biologically active molecules and natural products. Derivatives of this scaffold have been investigated as potential central nervous system (CNS) modulators. Furthermore, the rigid structure of this compound makes it an attractive starting point for the synthesis of taxol mimics.[1] Taxol is a potent anti-cancer agent, and the development of simplified, synthetically accessible analogs is a major focus of drug discovery efforts. The defined stereochemistry of the dione allows for the precise construction of the complex three-dimensional structures required for biological activity.
Visualizing Synthetic and Logical Workflows
To further elucidate the role and synthesis of this compound, the following diagrams, generated using the DOT language, illustrate key relationships and workflows.
Caption: Synthetic pathway to this compound.
Caption: Role as a chiral building block in synthesis and drug discovery.
Conclusion
This compound is a powerful and versatile chiral building block for modern organic synthesis. Its well-defined stereochemistry and rigid framework provide an excellent platform for the construction of complex molecular targets with high levels of stereocontrol. For researchers and professionals in drug development, this compound offers a valuable tool for the synthesis of novel chiral ligands and as a key intermediate in the pursuit of new therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications ensure that this compound will continue to be a relevant and important molecule in the field of chemical and pharmaceutical sciences.
References
Spectroscopic Profile of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the chiral bicyclic ketone, (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the field of medicinal chemistry and drug discovery where rigid bicyclic scaffolds are of significant interest.
Core Spectroscopic Data
The structural elucidation of this compound is reliant on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data obtained from these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for bicyclo[2.2.2]octane-2,5-dione
| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| 2.95 | m | H-1, H-4 (Bridgehead) |
| 2.25 | m | H-3, H-6, H-7, H-8 (Methylene) |
Table 2: ¹³C NMR Spectroscopic Data for bicyclo[2.2.2]octane-2,5-dione
| Chemical Shift (δ) [ppm] | Assignment |
| 210.8 | C-2, C-5 (C=O) |
| 48.9 | C-1, C-4 (Bridgehead) |
| 23.5 | C-3, C-6, C-7, C-8 (Methylene) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For bicyclo[2.2.2]octane-2,5-dione, the most prominent feature is the carbonyl stretch.
Table 3: IR Spectroscopic Data for bicyclo[2.2.2]octane-2,5-dione
| Frequency (cm⁻¹) | Description |
| ~1730 | C=O Stretch (Ketone) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for bicyclo[2.2.2]octane-2,5-dione
| m/z | Relative Intensity | Assignment |
| 138 | M⁺ | Molecular Ion |
Experimental Protocols
The following sections detail the methodologies for the synthesis of the racemic bicyclo[2.2.2]octane-2,5-dione and the general procedures for obtaining the spectroscopic data.
Synthesis of (±)-bicyclo[2.2.2]octane-2,5-dione
A common synthetic route to the racemic bicyclo[2.2.2]octane-2,5-dione involves a Diels-Alder reaction followed by hydrolysis. A typical procedure is as follows:
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Diels-Alder Reaction: 2-(Trimethylsilyloxy)-1,3-cyclohexadiene is reacted with α-chloroacrylonitrile. This cycloaddition reaction forms the bicyclo[2.2.2]octane skeleton.
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Hydrolysis: The resulting adduct is then subjected to hydrolysis to yield the desired dione.
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Purification: The crude product is purified by sublimation to afford bicyclo[2.2.2]octane-2,5-dione as a white crystalline solid with a melting point of 178-180 °C.
Spectroscopic Analysis
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Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃).
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher).
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¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts and coupling patterns of the hydrogen atoms.
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¹³C NMR: The carbon-13 NMR spectrum is recorded to identify the chemical shifts of the different carbon atoms in the molecule.
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Sample Preparation: An IR spectrum can be obtained using a KBr pellet or by dissolving the sample in a suitable solvent (e.g., CCl₄) and analyzing it in a liquid cell.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The characteristic carbonyl stretching frequency is a key diagnostic peak.
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Ionization: Electron ionization (EI) is a common method for analyzing small organic molecules like bicyclo[2.2.2]octane-2,5-dione.
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Instrumentation: A mass spectrometer, such as a magnetic sector or quadrupole instrument, is used to separate the ions based on their mass-to-charge ratio.
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Data Analysis: The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions, which can provide further structural information.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.
In-Depth Technical Guide to the Chirality and Stereochemistry of Bicyclo[2.2.2]octane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.2]octane-2,5-dione, a bridged bicyclic compound, possesses a unique C2-symmetric chiral structure that has garnered significant interest in the fields of asymmetric synthesis and medicinal chemistry. Its rigid framework provides a well-defined three-dimensional arrangement for substituents, making it an invaluable scaffold for the development of chiral ligands and pharmacologically active agents. This technical guide provides a comprehensive overview of the stereochemical properties of bicyclo[2.2.2]octane-2,5-dione, detailing methods for the synthesis and resolution of its enantiomers, and exploring its applications in asymmetric catalysis and drug discovery.
Introduction to the Stereochemistry of Bicyclo[2.2.2]octane-2,5-dione
The chirality of bicyclo[2.2.2]octane-2,5-dione arises from the spatial arrangement of its atoms, which results in a molecule that is non-superimposable on its mirror image. The molecule possesses a C2 axis of symmetry, which passes through the center of the C1-C4 bond and the midpoint of the C7-C8 bond. This symmetry element is a key feature of its stereochemistry and is often exploited in the design of chiral ligands. The two enantiomers of bicyclo[2.2.2]octane-2,5-dione are designated as (1R,4R) and (1S,4S).
dot
Synthesis of Enantiopure Bicyclo[2.2.2]octane-2,5-dione
The preparation of enantiomerically pure bicyclo[2.2.2]octane-2,5-dione is crucial for its application in asymmetric synthesis. Several strategies have been developed, primarily involving the resolution of a racemic mixture.
Chemo-enzymatic Resolution
A highly efficient method for obtaining homochiral bicyclo[2.2.2]octane-2,5-dione involves a chemo-enzymatic approach. This strategy utilizes a lipase-catalyzed resolution of a mono enol acetate derivative of the racemic dione.[1][2]
dot
Experimental Protocol: Chemo-enzymatic Resolution [3]
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Synthesis of Racemic Bicyclo[2.2.2]octane-2,5-dione: The racemic dione can be synthesized in four steps with an overall yield of 60%.[2]
-
Enol Acetate Formation: The racemic dione is converted to its corresponding mono enol acetate.
-
Lipase-Catalyzed Resolution: The racemic mono enol acetate is subjected to resolution using an immobilized lipase (e.g., from Humicola sp.). The reaction is monitored until the desired enantiomeric excess (ee) of the remaining enol acetate is achieved.
-
Separation: The reaction mixture is filtered to remove the enzyme. The enantiomerically pure (R,R)-enol acetate and the partially resolved (S,S)-dione are separated by silica gel column chromatography.
-
Hydrolysis: The enantiopure (R,R)-enol acetate is hydrolyzed to afford the (R,R)-bicyclo[2.2.2]octane-2,5-dione.
| Compound | Yield | Enantiomeric Excess (ee) |
| (R,R)-enol acetate | 39% | >99% |
| (S,S)-dione | 59.5% | 64% |
Resolution via Diastereomeric Dihydrazones
Another effective method for resolving racemic bicyclo[2.2.2]octane-2,5-dione is through the formation of diastereomeric dihydrazones with a chiral resolving agent, followed by fractional recrystallization.[4]
Experimental Protocol: Resolution via Dihydrazone Formation [1]
-
Dihydrazone Formation: Racemic bicyclo[2.2.2]octane-2,5-dione is reacted with a chiral hydrazide, such as (R)-5-(1-phenylethyl)semioxamazide, to form a mixture of diastereomeric dihydrazones.
-
Fractional Recrystallization: The diastereomeric mixture is separated by fractional recrystallization from a suitable solvent (e.g., ethanol).
-
Hydrolysis: The separated diastereomeric dihydrazone is hydrolyzed under acidic conditions to regenerate the enantiopure dione.
This method has been successfully used to obtain enantiomerically pure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione.[1]
Physicochemical and Spectroscopic Data
The enantiomers of bicyclo[2.2.2]octane-2,5-dione can be characterized by their physical and spectroscopic properties.
| Property | (1R,4R)-bicyclo[2.2.2]octane-2,5-dione |
| Melting Point | 202-206 °C |
| Specific Rotation | [α]22/D -53.0° (c = 0.5 in chloroform) |
Data obtained from commercial supplier.
Applications in Asymmetric Catalysis
Enantiopure bicyclo[2.2.2]octane-2,5-dione is a valuable precursor for the synthesis of C2-symmetric chiral diene ligands. These ligands have demonstrated high efficiency and enantioselectivity in various transition metal-catalyzed asymmetric reactions.[2][5]
dot
Rhodium-Catalyzed Asymmetric 1,4-Addition
Chiral diene ligands derived from bicyclo[2.2.2]octane-2,5-dione, in complex with rhodium, have been successfully employed in the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones. These reactions proceed with high catalytic activity and enantioselectivity, affording chiral β-aryl ketones in up to 99% ee.[2]
Rhodium-Catalyzed Asymmetric Arylation
The C2-symmetric diene ligand, (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), synthesized from (1R,4R)-bicyclo[2.2.2]octane-2,5-dione, has shown exceptional performance in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboroxines. This method provides access to enantioenriched diarylmethylamines with high enantioselectivity (95-99% ee).[1]
| Reaction | Ligand | Substrate | Product | Enantiomeric Excess (ee) |
| Asymmetric 1,4-Addition | (R,R)-Bn-bod | Cyclic/Linear α,β-unsaturated ketones | Chiral β-aryl ketones | Up to 99% |
| Asymmetric Arylation | (R,R)-Ph-bod | N-tosylarylimines | Diarylmethylamines | 95-99% |
Role in Drug Discovery and Development
The rigid bicyclo[2.2.2]octane framework is an attractive scaffold in medicinal chemistry due to its well-defined three-dimensional structure, which allows for precise positioning of functional groups for interaction with biological targets.
A Rigid Scaffold for Bioactive Molecules
The bicyclo[2.2.2]octane core has been incorporated into a variety of biologically active molecules. Its rigidity can lead to enhanced binding affinity and selectivity for target proteins. Derivatives of the bicyclo[2.2.2]octane system have shown potential as glycosidase inhibitors and have been investigated for their effects on the central nervous system.
Bioisosteric Replacement
The bicyclo[2.2.2]octane moiety can also serve as a bioisostere for other chemical groups, such as phenyl rings. This substitution can modulate the physicochemical properties of a drug candidate, including its solubility, metabolic stability, and lipophilicity, potentially leading to an improved pharmacokinetic profile.
Conclusion
The C2-symmetric chirality of bicyclo[2.2.2]octane-2,5-dione, coupled with its rigid polycyclic structure, makes it a highly valuable building block in modern organic chemistry. Efficient methods for its enantioselective synthesis, particularly through enzymatic and diastereomeric resolutions, have enabled its use as a precursor to a range of effective chiral ligands for asymmetric catalysis. Furthermore, the bicyclo[2.2.2]octane scaffold holds significant promise for the development of novel therapeutics by providing a conformationally constrained framework for the design of potent and selective drug candidates. Continued exploration of the synthesis and application of this unique chiral dione is expected to lead to further advancements in both asymmetric synthesis and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicyclo(2.2.2)octane-2,5-dione | C8H10O2 | CID 13570060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bicyclo[2.2.2]octane-1,4-diyldimethanol | 826-45-9 | Benchchem [benchchem.com]
- 5. escholarship.org [escholarship.org]
CAS number and molecular formula for (1S,4S)-bicyclo[2.2.2]octane-2,5-dione
This technical guide provides a comprehensive overview of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, a chiral building block with significant applications in organic synthesis and potential relevance in drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical properties, synthesis, and experimental data.
Core Compound Information
This compound is an optically active diketone. Its rigid bicyclic structure and stereochemistry make it a valuable intermediate in the synthesis of complex molecules.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂[1][2] |
| Molecular Weight | 138.16 g/mol [1][2] |
| CAS Number | 177931-43-0[3] |
| Appearance | Solid |
| Purity | Min. 95% (commercially available)[2] |
Note: The racemic mixture, bicyclo[2.2.2]octane-2,5-dione, has the CAS number 57346-05-1.[2][4]
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure this compound is a critical process for its application as a chiral starting material. A key method involves a 1,2-carbonyl transposition route starting from the readily available optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one.[1][5] This process yields the target compound with a high enantiomeric excess (98% ee).[1][3][5]
Experimental Protocol: Synthesis of Optically Active (+)-(1S,4S)-Bicyclo[2.2.2]octane-2,5-dione[1]
A detailed experimental protocol for the synthesis is outlined in the workflow diagram below. The process involves multiple steps starting from a known optically active precursor.
Caption: Synthetic route to (+)-(1S,4S)-bicyclo[2.2.2]octane-2,5-dione.
Bioreduction Studies
The racemic mixture of bicyclo[2.2.2]octane-2,5-dione can be efficiently resolved and reduced using genetically engineered Saccharomyces cerevisiae (baker's yeast). This biocatalytic approach offers a green alternative for the production of chiral hydroxyketones, which are valuable synthetic intermediates. Overexpression of the carbonyl reductase encoded by YMR226c in S. cerevisiae has shown high efficiency in the reduction of the diketone.[6]
Experimental Protocol: Bioreduction of (±)-bicyclo[2.2.2]octane-2,5-dione[6]
The general workflow for the bioreduction is depicted in the diagram below. This process allows for the selective production of enantiomerically enriched hydroxyketones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. scbt.com [scbt.com]
- 5. Synthesis of Optically Active endo,endo Bicyclo[2.2.2]octane-2,5-diol, Bicyclo[2.2.2]octane-2,5-dione, and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Theoretical Calculations on the Stability of Bicyclo[2.2.2]octane-2,5-dione: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations concerning the stability of bicyclo[2.2.2]octane-2,5-dione. This bicyclic dione is a key structural motif in various natural products and serves as a versatile building block in organic synthesis. Understanding its stability, electronic structure, and reactivity is crucial for its application in medicinal chemistry and drug development. This document summarizes key quantitative data from computational studies, details relevant experimental protocols, and visualizes fundamental concepts and workflows.
Theoretical Stability and Electronic Structure
The stability of bicyclo[2.2.2]octane-2,5-dione and its derivatives has been investigated using various computational methods, including Austin Model 1 (AM1), one-particle Green's function theory, third-order algebraic diagrammatic construction, Hartree-Fock (HF), and Density Functional Theory (DFT). These studies provide valuable insights into the molecule's geometric parameters, heats of formation, and electronic interactions.
Computational Data Summary
The following tables summarize key quantitative data obtained from theoretical calculations on bicyclo[2.2.2]octane-2,5-dione and its related species. These values are essential for understanding the molecule's intrinsic stability and the energetics of its reactions.
| Parameter | Molecule/Intermediate | Method | Calculated Value | Reference |
| Heat of Formation (ΔHf°) | bicyclo[2.2.2]octane-2,5-dione | AM1 | - | [1] |
| Pyramidal exo-enolate | AM1 | 9-10 kcal/mol higher than planar | [2] | |
| Pyramidal endo-enolate | AM1 | 9-10 kcal/mol higher than planar | [2] | |
| Bond Length | C1-C2 | AM1 | 1.517 Å | [2] |
| C1-C2 (exo-enolate) | AM1 | 1.555 Å | [2] | |
| C1-C2 (endo-enolate) | AM1 | 1.555 Å | [2] | |
| Reaction Rate | H/D Exchange (k) | Experimental | (9.7 ± 1.5) × 10⁻¹ L mol⁻¹ s⁻¹ | [3] |
Note: Some values in the original literature were presented graphically or in relative terms; specific numerical data was extracted where possible.
Through-Bond vs. Through-Space Interactions
A key aspect of the electronic structure of bicyclo[2.2.2]octane-2,5-dione is the interaction between the two carbonyl groups. These interactions can occur through space (direct overlap of orbitals across the bicyclic cage) or through the sigma bond framework (through-bond interactions). Computational studies have been employed to elucidate the nature and magnitude of these interactions, which significantly influence the molecule's reactivity and spectroscopic properties.[4][5]
The logical relationship between these concepts can be visualized as follows:
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. Experimental and AM1 calculational studies of the... [experts.mcmaster.ca]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: Synthesis, Characterization, and Crystallographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, a chiral bicyclic ketone of significant interest in synthetic organic chemistry. The rigid bicyclo[2.2.2]octane framework serves as a valuable scaffold for the synthesis of complex molecules and as a stereochemical probe in mechanistic studies. This document details the established synthetic protocols, discusses the methods for its characterization, and provides a guide to the crystallographic analysis of such compounds, while also noting the current availability of specific crystal structure data.
Molecular and Physicochemical Properties
This compound is a chiral organic compound with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . Its rigid, cage-like structure imparts distinct chemical and physical properties that are of interest for various applications, including as a chiral building block in asymmetric synthesis.
| Property | Value |
| Molecular Formula | C₈H₁₀O₂ |
| Molecular Weight | 138.16 g/mol |
| Stereochemistry | (1S,4S) |
| Appearance | Solid |
| CAS Number | 177931-43-0 |
Synthesis of this compound
The synthesis of optically active this compound has been achieved through a multi-step process starting from a readily available chiral precursor. The following protocol is based on the methodology reported by Almqvist, F., Ekman, N., & Frejd, T. in The Journal of Organic Chemistry, 1996, 61 (11), pp 3794–3798.[1]
Experimental Protocol: Synthesis
-
Starting Material: The synthesis commences with the optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one.
-
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected, for example, as a silyl ether, to prevent interference in subsequent steps.
-
1,2-Carbonyl Transposition: A key step involves a 1,2-carbonyl transposition to yield the corresponding protected 5-hydroxybicyclo[2.2.2]octan-2-one. This transformation alters the position of the carbonyl group within the bicyclic framework.
-
Deprotection: The protecting group is removed from the hydroxyl group to yield (1S,4S)-5-hydroxybicyclo[2.2.2]octan-2-one.
-
Oxidation: The secondary alcohol is then oxidized to the corresponding ketone using standard oxidizing agents (e.g., Swern oxidation, PCC, or Dess-Martin periodinane) to afford the target molecule, this compound.
-
Purification: The final product is purified by column chromatography or crystallization to yield the enantiomerically pure dione.
Caption: Synthetic workflow for this compound.
Crystal Structure Analysis
A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases did not yield a deposited crystal structure for this compound or its racemic form. Therefore, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not publicly available at this time.
For researchers who succeed in obtaining single crystals of this compound, the following general protocol for X-ray diffraction analysis of a small organic molecule is provided.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. Suitable crystals are typically grown by slow evaporation of a saturated solution, slow cooling of a hot-saturated solution, or vapor diffusion. A variety of solvents should be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in all dimensions).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive crystals, mounting is performed under an inert atmosphere or in a cryo-stream.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature, including medicinal chemistry and pharmacology databases, did not reveal any specific studies on the biological activity or the modulation of signaling pathways by this compound. While the bicyclo[2.2.2]octane scaffold is present in some biologically active molecules, the specific dione described herein has not been reported to have a defined pharmacological profile.
This lack of data presents an opportunity for future research. The rigid, well-defined structure of this compound makes it an interesting candidate for screening in various biological assays to explore potential therapeutic applications.
Conclusion
This compound is a synthetically accessible chiral molecule with a well-defined three-dimensional structure. While its synthesis has been reported, a detailed public record of its crystal structure is not currently available. This guide provides the necessary synthetic and analytical protocols to enable further research into this compound. The absence of reported biological activity suggests that this molecule is an open area for investigation, with potential for discovery in drug development and chemical biology. Researchers are encouraged to pursue the crystallization and full structural elucidation of this compound to further expand the understanding of this fundamental bicyclic system.
References
Solubility Profile of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility trends based on the molecule's structural features and the general principles of chemical interactions. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various common laboratory solvents.
Predicting the Solubility of this compound
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] this compound possesses a rigid bicyclic aliphatic structure, which is nonpolar in nature. However, the presence of two polar carbonyl (ketone) groups introduces a degree of polarity to the molecule. The overall solubility will therefore be a balance between these opposing characteristics.
The relatively small and compact structure of this compound, with a molecular formula of C₈H₁₀O₂, suggests that it may exhibit some solubility in a range of solvents. However, the nonpolar hydrocarbon backbone is a significant portion of the molecule, which will limit its solubility in highly polar solvents like water. Conversely, the polar ketone groups will enhance its solubility in polar organic solvents.
Data Presentation: Predicted Solubility in Common Solvents
The following table provides an estimation of the solubility of this compound in various classes of common laboratory solvents. These predictions are based on the structural analysis of the compound and established principles of solubility.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of polar carbonyl groups allows for some interaction with protic solvents through hydrogen bonding (as an acceptor). However, the nonpolar bicyclic core is expected to significantly limit solubility, especially in water. Solubility is predicted to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol). |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar carbonyl groups of the solute. The absence of a highly structured hydrogen-bonding network (as seen in water) and the organic nature of these solvents make them good candidates for dissolving this compound. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Moderate to High | The nonpolar bicyclic backbone of the molecule will have favorable van der Waals interactions with nonpolar solvents. Dichloromethane, with its ability to induce dipoles, is expected to be a particularly effective solvent. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, experimental determination is essential. The following section details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining thermodynamic solubility and involves equilibrating an excess of the solid compound in the solvent of interest over a period of time.[3][4][5]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the samples at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or other suitable analytical method.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[6][7]
-
Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A solvent that can effectively interact with the polar ketone groups while also accommodating the nonpolar bicyclic structure will be most effective.
-
Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.
-
pH of the Medium (for aqueous solutions): While this compound does not have readily ionizable groups, extreme pH values could potentially lead to chemical degradation (e.g., hydrolysis), which would affect the apparent solubility.
Conclusion
References
- 1. Khan Academy [khanacademy.org]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
A Technical Guide to Bicyclo[2.2.2]octane-2,5-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug design. Its unique conformational constraints and stereochemical complexity offer a compelling platform for the development of novel therapeutic agents. Among its various oxidized forms, bicyclo[2.2.2]octane-2,5-dione stands out as a versatile synthetic intermediate and a core structural motif in a range of biologically active molecules. This in-depth technical guide provides a comprehensive literature review of the research surrounding bicyclo[2.2.2]octane-2,5-dione, encompassing its synthesis, chemical properties, and burgeoning applications in drug development. Particular focus is placed on derivatives exhibiting inhibitory activity against key enzymatic targets, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthesis of Bicyclo[2.2.2]octane-2,5-dione and Its Derivatives
The synthesis of the bicyclo[2.2.2]octane-2,5-dione core can be achieved through several methodologies, often involving cycloaddition reactions. A common approach is the Diels-Alder reaction, which efficiently establishes the bicyclic framework.
Experimental Protocol: Synthesis of Racemic Bicyclo[2.2.2]octane-2,5-dione
A practical four-step synthesis for racemic bicyclo[2.2.2]octane-2,5-dione has been reported with an overall yield of 60%.[1]
Step 1: Diels-Alder Cycloaddition
-
2-(Trimethylsiloxy)-1,3-cyclohexadiene and 2-chloroacrylonitrile are reacted in a [4+2] cycloaddition.
-
The primary product is the 2,5-adduct, which undergoes in situ cleavage of the enol silyl ether.
Step 2: Ketal Protection
-
The ketone group in the resulting compound is protected using ethylene glycol to yield a monoacetal.
Step 3: Hydrolysis
-
The protected intermediate is then hydrolyzed to afford the desired monoacetal.
Step 4: Deprotection
-
Finally, hydrolysis of the ketal group with 10% HCl in THF at room temperature yields racemic bicyclo[2.2.2]octane-2,5-dione in quantitative yield.
Chemo-enzymatic Synthesis of Homochiral Bicyclo[2.2.2]octane-2,5-dione
For applications in asymmetric synthesis and drug development, the preparation of enantiomerically pure bicyclo[2.2.2]octane-2,5-dione is crucial. A chemo-enzymatic approach has been developed for this purpose.[1]
Experimental Protocol:
-
The racemic diketone is first converted into its corresponding mono enol acetate.
-
This derivative then undergoes resolution catalyzed by an immobilized lipase from Humicola sp. This enzymatic resolution provides access to the homochiral bicyclo[2.2.2]octane-2,5-dione, which is a key intermediate for the synthesis of chiral diene ligands.[1]
Biological Activities and Therapeutic Potential
Derivatives of the bicyclo[2.2.2]octane-2,5-dione scaffold have shown promise in modulating the activity of several key enzymes implicated in human diseases.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is a crucial enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol.[2] Overexpression of 11β-HSD1 in adipose tissue is linked to obesity and metabolic syndrome, making it an attractive therapeutic target. Several bicyclo[2.2.2]octane derivatives have been identified as potent inhibitors of 11β-HSD1.
Signaling Pathway of 11β-HSD1 in Glucocorticoid Activation
Figure 1: The 11β-HSD1 pathway, highlighting the conversion of inactive cortisone to active cortisol, which then activates the glucocorticoid receptor (GR) leading to the regulation of target gene transcription. Bicyclo[2.2.2]octane derivatives can inhibit 11β-HSD1, thus reducing the local concentration of active glucocorticoids.
Quantitative Data for 11β-HSD1 Inhibitors
| Compound Class | Specific Derivative | IC50 (µM) | Reference |
| Bicyclo[2.2.2]octene fused cyclic amides | Compound 4 | 0.02 | [3] |
| Bicyclo[2.2.2]octene fused cyclic amides | Compound 5 | 0.03 | [3] |
| Bicyclo[2.2.2]octene fused cyclic amides | Compound 6 | 0.03 | [3] |
| Bicyclo[2.2.2]octene fused cyclic amides | Compound 7 | 0.02 | [3] |
| Bicyclo[2.2.2]octene fused cyclic amides | Compound 8 | 0.03 | [3] |
| Bicyclo[2.2.2]octene fused cyclic amides | Compound 9 | 1.49 | [3] |
Experimental Protocol: 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)
A scintillation proximity assay (SPA) can be used to evaluate the in vitro inhibitory activity of compounds against human 11β-HSD1.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing tritiated cortisone as the substrate, NADPH as a cofactor, and the test compound at various concentrations.
-
Enzyme Addition: Truncated human 11β-HSD1 enzyme (amino acids 24-287) is added to the reaction mixture to initiate the conversion of cortisone to cortisol. The reaction is incubated at room temperature.
-
Reaction Termination: The enzymatic reaction is stopped by the addition of a non-specific 11β-HSD inhibitor, such as glycyrrhetinic acid.
-
Signal Detection: A mixture containing an anti-cortisol antibody and SPA beads is added. The tritiated cortisol produced binds to the antibody-bead complex, bringing the scintillant in the beads close to the radioisotope, which results in light emission.
-
Data Analysis: The amount of light emitted is proportional to the amount of tritiated cortisol produced and is measured using a scintillation counter. The IC50 values are then calculated from the dose-response curves.
Inhibition of α-Glucosidase
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes it a key target for the management of type 2 diabetes. Certain polyhydroxylated bicyclo[2.2.2]octane derivatives, known as bishomoinositols, have been synthesized and evaluated as glycosidase inhibitors.[4]
Experimental Workflow for α-Glucosidase Inhibition Assay
Figure 2: A typical workflow for an in vitro α-glucosidase inhibition assay.
Quantitative Data for Glycosidase Inhibitors
| Compound Class | Specific Derivative | Enzyme Target | Inhibition Data | Reference |
| Bicyclo[2.2.2]octane-2,3,5,6,7,8-hexols | One of the synthesized hexol derivatives | α-Glucosidase | Enzyme-specific inhibition | [4] |
| Fungal Diterpenes with Bicyclo[2.2.2]octane Moiety | Xylarilongipin A | Concanavalin A-induced T lymphocyte proliferation | IC50 = 13.6 µM | [5] |
| Fungal Diterpenes with Bicyclo[2.2.2]octane Moiety | Xylarilongipin A | Lipopolysaccharide-induced B cell proliferation | IC50 = 22.4 µM | [5] |
Experimental Protocol: α-Glucosidase Inhibition Assay
The inhibitory activity of bicyclo[2.2.2]octane derivatives against α-glucosidase can be determined spectrophotometrically.[6]
-
Preparation of Solutions:
-
Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare solutions of the test compounds at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the α-glucosidase solution with the test compound solution (or buffer for the control) for 5 minutes at 37°C.
-
Initiate the reaction by adding the pNPG solution to the wells.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Stop the reaction by adding a solution of sodium carbonate.
-
-
Measurement and Calculation:
-
Measure the absorbance of the wells at 405 nm. The absorbance is due to the formation of p-nitrophenol from the enzymatic cleavage of pNPG.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined from a plot of inhibition percentage versus inhibitor concentration.
-
Conclusion
The bicyclo[2.2.2]octane-2,5-dione core represents a valuable and versatile scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique platform for the design of potent and selective enzyme inhibitors. The synthetic accessibility of both racemic and chiral forms of the dione allows for extensive structure-activity relationship studies. Research into the biological activities of its derivatives has already yielded promising inhibitors of 11β-HSD1 and α-glucosidase, highlighting its potential in the development of treatments for metabolic disorders. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential against a broader range of biological targets. This technical guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of novel drug candidates based on the bicyclo[2.2.2]octane-2,5-dione framework.
References
Methodological & Application
Synthesis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the chiral building block, (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. This versatile intermediate is of significant interest in medicinal chemistry and drug development due to its rigid bicyclic structure, which serves as a valuable scaffold for the synthesis of complex molecular architectures and chiral ligands. Two primary synthetic routes are detailed herein: a chemo-enzymatic approach and a 1,2-carbonyl transposition route.
Introduction
This compound is an optically active diketone that has been utilized as a precursor in the synthesis of chiral diene ligands for asymmetric catalysis.[1][2] Its rigid framework and C2-symmetry make it an attractive starting material for the development of novel therapeutic agents and asymmetric catalysts. The protocols outlined below provide two distinct and effective methods for obtaining this compound in high enantiomeric purity.
Chemo-enzymatic Synthesis
This approach involves a Diels-Alder reaction to construct the bicyclo[2.2.2]octane core, followed by an enzymatic resolution to achieve the desired enantiomer.[1][2][3]
Synthetic Strategy Overview
The chemo-enzymatic synthesis begins with a [4+2] cycloaddition between 2-(trimethylsiloxy)-1,3-cyclohexadiene and 2-chloroacrylonitrile. The resulting product is then converted to a racemic enol acetate, which undergoes a lipase-catalyzed resolution to selectively afford the desired (1S,4S)-enantiomer.
Caption: Chemo-enzymatic synthesis workflow.
Experimental Protocols
Step 1: Synthesis of racemic 5-oxobicyclo[2.2.2]octan-2-one enol acetate
-
Diels-Alder Reaction: To a solution of 2-(trimethylsiloxy)-1,3-cyclohexadiene in a suitable solvent, add 2-chloroacrylonitrile. The reaction is typically carried out at room temperature and stirred until completion, which can be monitored by TLC.
-
Hydrolysis and Acylation: The crude product from the Diels-Alder reaction is hydrolyzed to the corresponding diketone. This diketone is then converted to the racemic enol acetate by treatment with an acetylating agent, such as isopropenyl acetate, in the presence of an acid catalyst.
Step 2: Enzymatic Resolution
-
The racemic enol acetate is dissolved in an appropriate organic solvent.
-
Immobilized lipase (e.g., from Candida antarctica) is added to the solution.
-
The reaction mixture is stirred, and the progress of the resolution is monitored by chiral HPLC. The lipase selectively hydrolyzes one enantiomer of the enol acetate, leaving the desired (1S,4S)-enol acetate unreacted.
-
Upon completion, the enzyme is filtered off, and the desired (1S,4S)-enol acetate is separated from the hydrolyzed product by column chromatography.
-
The purified (1S,4S)-enol acetate is then hydrolyzed to afford this compound.
Quantitative Data
| Step | Product | Yield | Enantiomeric Excess (ee) |
| Diels-Alder/Acylation | Racemic enol acetate | ~60% (overall for 4 steps)[4] | N/A |
| Enzymatic Resolution | (S,S)-diketone | 59.5% | 64%[4] |
| (R,R)-enol acetate | 39% | >99%[4] |
1,2-Carbonyl Transposition Route
This synthetic pathway utilizes a 1,2-carbonyl transposition of an optically active hydroxyketone to generate the target C2-symmetric diketone.[5][6]
Synthetic Strategy Overview
The synthesis commences with the readily available optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one. A series of protection, oxidation, and deprotection steps are employed to achieve the 1,2-carbonyl transposition, ultimately yielding this compound with high enantiomeric purity.
Caption: 1,2-Carbonyl transposition workflow.
Experimental Protocols
Step 1: Protection of the Hydroxyl Group
-
The starting material, (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one, is dissolved in a suitable solvent (e.g., DMF).
-
A silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and a base (e.g., imidazole) are added.
-
The reaction is stirred at room temperature until the protection is complete (monitored by TLC).
-
The protected hydroxyketone is isolated and purified by column chromatography.
Step 2: 1,2-Carbonyl Transposition
This is a multi-step sequence that may involve:
-
Formation of an enol ether or enol triflate.
-
Oxidation of the enol derivative.
-
Reduction of the resulting intermediate. The specific reagents and conditions for this transposition can vary and should be followed according to detailed literature procedures.[5]
Step 3: Deprotection and Oxidation
-
The silyl protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF.
-
The resulting hydroxyketone is then oxidized to the desired diketone using an appropriate oxidizing agent (e.g., Swern oxidation or Dess-Martin periodinane).
-
The final product, this compound, is purified by column chromatography or recrystallization.
Quantitative Data
| Step | Starting Material | Product | Yield | Enantiomeric Excess (ee) |
| Complete Sequence | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | This compound | Not explicitly stated in a single value | High |
Characterization
The final product, this compound, should be characterized by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC or GC: To determine the enantiomeric excess.
-
Melting Point: To assess purity.
-
Optical Rotation: To confirm the stereochemistry.
Applications in Drug Development
The rigid bicyclo[2.2.2]octane scaffold of this compound is a valuable motif in drug design. It can be used to:
-
Introduce conformational rigidity: This can lead to higher binding affinity and selectivity for biological targets.
-
Serve as a chiral template: The inherent chirality of the molecule can be transferred to more complex drug candidates.
-
Act as a precursor for chiral ligands: These ligands can be used in the asymmetric synthesis of other drug molecules.
Conclusion
The chemo-enzymatic and 1,2-carbonyl transposition routes offer effective strategies for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and access to enzymatic resolution technologies. The detailed protocols and data provided in this document are intended to assist researchers in the successful synthesis and application of this important chiral building block.
References
Enantioselective Synthesis of Bicyclo[2.2.2]octane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structural motif of significant interest in medicinal chemistry and materials science. Its unique conformational constraints and stereochemical complexity make it an attractive framework for the design of novel therapeutics, chiral ligands, and molecular devices. The enantioselective synthesis of these derivatives is crucial for accessing biologically active compounds and for applications in asymmetric catalysis. This document provides an overview of key synthetic strategies, quantitative data for comparison, and a detailed experimental protocol for a representative transformation.
Key Synthetic Strategies
The construction of the bicyclo[2.2.2]octane core with high enantioselectivity can be achieved through several powerful synthetic methodologies. The most prominent among these are the Diels-Alder reaction, Michael addition, and C-H activation.
Asymmetric Diels-Alder Reaction
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone for the formation of the bicyclo[2.2.2]octane framework. The use of chiral catalysts enables the enantioselective construction of the bicyclic system. A notable approach involves the use of chiral oxazaborolidinium catalysts to promote the asymmetric Diels-Alder reaction, which serves as a key step in a unified strategy for synthesizing diverse bicyclo[2.2.2]octadiene ligands.[1][2] Another strategy employs a copper-catalyzed enantioselective silicon-tethered intramolecular Diels-Alder cycloaddition to assemble a highly functionalized bicyclo[2.2.2]octane framework, as demonstrated in the total synthesis of (‒)-lucidumone.[3] Nature-inspired intramolecular Diels-Alder reactions have also been utilized to construct sterically congested bicyclo[2.2.2]octane cores, highlighting the efficiency of this method in creating multiple stereocenters.[4] The Diels-Alder reaction is a versatile tool, with applications in the synthesis of various natural products containing the bicyclo[2.2.2]octane motif.[5]
Organocatalytic Michael Addition
The Michael addition, particularly in a domino or cascade fashion, offers an efficient route to densely functionalized bicyclo[2.2.2]octane derivatives. A concise enantioselective total synthesis of (+)-lucidumone was achieved using a quinine derivative-catalyzed double Michael addition as the key step, which constructs the chiral bicyclo[2.2.2]octane framework with five contiguous stereocenters.[6][7] This organocatalytic approach provides a metal-free alternative for the synthesis of these complex structures. Diphenylprolinol silyl ether has been employed to catalyze a domino Michael/Michael reaction of α,β-unsaturated aldehydes and cyclic enones to afford bicyclo[2.2.2]octanone derivatives in nearly optically pure form.[8] Furthermore, an iron(III) complex with a salen ligand based on a chiral cis-2,5-diaminobicyclo[2.2.2]octane scaffold has been shown to catalyze the asymmetric sulfa-Michael addition of thiols to α,β-unsaturated ketones.[9]
Asymmetric C-H Activation
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. In the context of bicyclo[2.2.2]octane synthesis, chiral cyclopentadienyl rhodium(I) complexes have been successfully applied to the asymmetric C-H activation of N-methoxybenzamides with quinones, affording a series of chiral hydrophenanthridinones containing a fused bicyclo[2.2.2]octane system with high enantioselectivity.[10][11] The structurally rigid chiral bicyclo[2.2.2]octane-fused Cp ligands have proven to be highly efficient in these transformations.[12]
Comparative Data of Synthetic Methodologies
The following tables summarize quantitative data for the aforementioned enantioselective synthetic strategies, allowing for a direct comparison of their efficiencies.
Table 1: Asymmetric Diels-Alder Reactions
| Catalyst/Method | Dienophile | Diene | Product | Yield (%) | ee (%) | Reference |
| Chiral Oxazaborolidinium | Various | Various | Bicyclo[2.2.2]octadiene Ligands | High | High | [1][2] |
| Cu(OTf)₂ / Chiral Ligand | Silicon-tethered triene | intramolecular | Functionalized Bicyclo[2.2.2]octane | 96 | 92 | [13] |
| Photoinduced [4+2] | Enone | Electron-deficient dienes | Bicyclo[2.2.2]octane derivative | - | - | [13] |
Table 2: Organocatalytic Michael Additions
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | Reference |
| Quinine Derivative | 2-Cyclohexen-1-one derivative | α,β-Unsaturated ester | (+)-Lucidumone precursor | High | High | [6][7] |
| Diphenylprolinol silyl ether | α,β-Unsaturated aldehyde | Cyclohex-2-en-1-one derivative | Bicyclo[2.2.2]octanone derivative | Good | >99 | [8] |
| Cinchona-squaramide / D-proline | 3-Nitroindoles | 7-Oxo-5-heptenals | Indoline-fused bicyclo[2.2.2]octanes | Good | >99 | [14] |
Table 3: Asymmetric C-H Activation
| Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) | Reference |
| Chiral CpRh(I) Complex | N-Methoxybenzamides | Quinones | Chiral Hydrophenanthridinones | up to 82 | up to 99 | [10] |
Experimental Protocols
Protocol: Organocatalytic Enantioselective Synthesis of a Bicyclo[2.2.2]octanone Derivative via Domino Michael/Michael Reaction
This protocol is based on the work described by several research groups for the synthesis of functionalized bicyclo[2.2.2]octanes.[8]
Materials:
-
Cyclohex-2-en-1-one derivative (1.0 equiv)
-
α,β-Unsaturated aldehyde (1.2 equiv)
-
Diphenylprolinol silyl ether catalyst (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cyclohex-2-en-1-one derivative (1.0 equiv) and the diphenylprolinol silyl ether catalyst (0.1 equiv).
-
Dissolve the solids in anhydrous dichloromethane.
-
Cool the reaction mixture to the specified temperature (e.g., 0 °C or -20 °C).
-
Slowly add the α,β-unsaturated aldehyde (1.2 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of trifluoroacetic acid.
-
Allow the mixture to warm to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]octanone derivative.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: Generalized workflow for the enantioselective synthesis of bicyclo[2.2.2]octane derivatives.
Caption: Simplified catalytic cycle for an organocatalytic domino Michael/Michael addition.
Caption: Logical relationship between different synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Unified Strategy for the Synthesis of Diverse Bicyclo[2.2.2]octadiene Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective total synthesis of (‒)-lucidumone enabled by tandem prins cyclization/cycloetherification sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 6. Enantioselective Total Synthesis of (+)-Lucidumone via Organocatalytic Double Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Iron catalyzed enantioselective sulfa-Michael addition: a four-step synthesis of the anti-asthma agent Montelukast - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Chiral Bicyclo[2.2.2]octane-Fused CpRh Complexes: Synthesis and Potential Use in Asymmetric C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Dearomative tandem annulation to access chiral indoline-fused bicyclo[2.2.2]octanes using modularly designed organocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Asymmetric Synthesis of Bicyclic Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of various bicyclic intermediates, crucial scaffolds in medicinal chemistry and natural product synthesis. The following sections outline key methodologies, present quantitative data for comparative analysis, and offer step-by-step procedures for reproducible results.
Organocatalytic Asymmetric Intramolecular Aldol Cyclization for Bicyclic Ketones
The organocatalytic intramolecular aldol reaction is a powerful tool for the enantioselective construction of bicyclic systems. Proline and its derivatives are frequently employed as catalysts to produce chiral bicyclic ketones, such as the Wieland-Miescher ketone and the Hajos-Parrish ketone, which are vital building blocks for steroids and terpenoids.
A highly efficient method for the synthesis of these versatile chiral building blocks involves the use of a simple chiral primary amine catalyst derived from amino acids. This approach offers high enantioselectivity and excellent yields, even on a gram scale with low catalyst loading.[1]
Comparative Data for Organocatalytic Intramolecular Aldol Cyclization:
| Entry | Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione | (S)-Proline (3) | DMSO | 96 | 100 | 93.4 | [2] |
| 2 | 2-ethyl-2-(3-oxobutyl)-1,3-cyclohexanedione | (S)-Proline (3) | DMSO | 96 | 71 | >99 | [2] |
| 3 | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | D-Phenylalanine (equimolar) + D-CSA (0.5 eq) | DMF | 96 | 70 | 89 | |
| 4 | Triketone precursor for (R)-Wieland-Miescher Ketone | Primary Amine C-20 (10) + TFSA (10) + m-nitrobenzoic acid (5) | Solvent-free | 12 | 95 | 92 |
Experimental Protocol: Asymmetric Synthesis of (+)-7a-Methyl-3a-hydroxy-3,4,7,7a-tetrahydro-1(2H)-indanone
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (Triketone 1 )
-
(S)-(-)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1 ) (1.0 mmol) in DMSO (1.0 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.
-
(S)-(-)-Proline (0.03 molar equivalents) is added to the solution at once.
-
The reaction mixture is stirred under an inert atmosphere (argon or nitrogen) at 20°C.
-
The reaction progress is monitored by thin-layer chromatography. The reaction is typically stirred for a period of 3-4 days.[2]
-
Upon completion, the product, optically active bicyclic 7a-methyl ketol, is isolated. The reaction proceeds to 100% chemical yield and 93.4% optical yield.[2]
Asymmetric Intramolecular Diels-Alder (IMDA) Reactions
The intramolecular Diels-Alder (IMDA) reaction is a robust method for constructing bridged bicyclic systems. The use of chiral auxiliaries or chiral catalysts can effectively control the stereochemical outcome of the cycloaddition.
Logical Workflow for Asymmetric IMDA Reaction:
Caption: General workflow for asymmetric intramolecular Diels-Alder reactions.
Comparative Data for Asymmetric Intramolecular Diels-Alder Reactions:
| Entry | Diene System | Dienophile System | Catalyst/Auxiliary | Lewis Acid | Yield (%) | de (%) | Reference |
| 1 | Vinyl branched vinylidene ortho-quinone methide | Tethered alkene | Chiral Phosphoric Acid | - | up to 85 | - | [3] |
| 2 | Furan-based | Tethered alkene | Oxazolidinone | TiCl4 | 85 | 98 | [4] |
| 3 | Cyclopentadiene tethered | Acrylate | Oxazolidinone | Et2AlCl | 90 | 97 | [4] |
Experimental Protocol: Asymmetric Intramolecular Diels-Alder Reaction of a Triene System
Materials:
-
Triene precursor attached to an oxazolidinone chiral auxiliary
-
Lewis acid (e.g., Et2AlCl, TiCl4)
-
Dichloromethane (CH2Cl2), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
Low-temperature cooling bath
-
Standard glassware
Procedure:
-
The triene substrate is dissolved in anhydrous dichloromethane under an inert atmosphere.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
The Lewis acid (1.1 equivalents) is added dropwise to the stirred solution.
-
The reaction is stirred at -78°C and monitored by TLC until completion.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired bicyclic adduct. For a specific substrate, this can result in high diastereomeric excess (97-99% de).[4]
Asymmetric Synthesis of Bridged Bicyclic Ketones via Michael Addition
An efficient route to bridged and fused bicyclic ketones involves a catalytic asymmetric Michael addition of a ketene acetal to a cyclic α,β-enone, followed by an intramolecular cyclization. This strategy has been successfully applied to the synthesis of key intermediates for natural products like caryophyllene.[5]
Signaling Pathway for the Formation of Bicyclic Systems:
Caption: Pathway for asymmetric synthesis of bicyclic ketones via Michael addition.
Comparative Data for Asymmetric Michael Addition/Cyclization:
| Entry | Cyclic Enone | Ketene Acetal | Catalyst (mol%) | Yield (%) (Michael Adduct) | ee (%) (Michael Adduct) | Bicyclic Product (Yield %) | Reference |
| 1 | 2-Cyclohexenone | 1-methoxy-2-methyl-1-(trimethylsilyloxy)propene | S-5 (20) | 91 | 90 | Bicyclo[2.2.2]octanone (80) | [5] |
| 2 | 2-Cyclopentenone | 1-methoxy-1-(trimethylsilyloxy)ethene | R-5 (20) | 88 | 92 | Bicyclo[3.2.1]octanone (75) |
Experimental Protocol: Enantioselective Michael Addition to 2-Cyclohexenone
Materials:
-
2-Cyclohexenone
-
1-methoxy-2-methyl-1-(trimethylsilyloxy)propene
-
Chiral oxazaborolidinium catalyst (S-5)
-
Triphenylphosphine oxide
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an argon atmosphere, the chiral catalyst S-5 (0.2 equiv) and triphenylphosphine oxide (0.25 equiv) are dissolved in anhydrous toluene.
-
The solution is cooled to -20°C.
-
2-Cyclohexenone (1.0 equiv) is added, followed by the dropwise addition of 1-methoxy-2-methyl-1-(trimethylsilyloxy)propene (1.2 equiv).
-
The reaction mixture is stirred at -20°C for 16 hours.[5]
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude Michael adduct is purified by flash chromatography. The adduct is obtained in 91% yield with 90% enantiomeric excess.[5] This intermediate can then be carried on to form the bicyclic ketone.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric construction of bridged bicyclo[m.3.1] rings using an intramolecular Diels–Alder reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective synthesis of bridged bicyclic ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Bicyclo[2.2.2]octane-2,5-dione via Diels-Alder Reaction
Introduction
The bicyclo[2.2.2]octane framework is a rigid and versatile scaffold present in numerous natural products and serves as a key building block in synthetic chemistry. The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides an efficient and stereoselective route to construct this bicyclic system. This document outlines the synthesis of bicyclo[2.2.2]octane-2,5-dione, a valuable intermediate for the preparation of chiral ligands and other complex molecules, primarily through the Diels-Alder reaction of 1,3-cyclohexadiene and a suitable dienophile. The subsequent reduction of the resulting bicyclo[2.2.2]oct-7-ene-2,5-dione yields the saturated dione.
Reaction Principle
The core of the synthesis is the Diels-Alder reaction between a conjugated diene (1,3-cyclohexadiene) and a dienophile (p-benzoquinone). This pericyclic reaction forms a six-membered ring, leading to the bicyclo[2.2.2]octene skeleton. The reaction is typically performed under thermal conditions and can be influenced by the choice of solvent. Subsequent catalytic hydrogenation reduces the carbon-carbon double bond to afford the target bicyclo[2.2.2]octane-2,5-dione.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key steps in the synthesis of bicyclo[2.2.2]octane-2,5-dione and its unsaturated precursor.
| Reaction Step | Reactants | Solvent | Temperature | Time | Yield | Reference |
| Diels-Alder Cycloaddition | 1,3-Cyclohexadiene, p-Benzoquinone | Water | Room Temp. | 2 days | 71% | [1] |
| Catalytic Hydrogenation (of the Diels-Alder adduct) | Bicyclo[2.2.2]oct-7-ene-2,5-dione, H₂ (catalyst) | - | - | - | - | Data not explicitly found in search results. |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of 1,3-Cyclohexadiene and p-Benzoquinone in Water
This protocol is adapted from the procedure described by Ali et al.[1]
Materials:
-
p-Benzoquinone
-
1,3-Cyclohexadiene
-
Water (deionized)
-
Ethyl acetate (AcOEt)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Diethyl ether (Et₂O)
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottomed flask, add p-benzoquinone (54.3 mg, 0.50 mmol) and 1,3-cyclohexadiene (39.9 mg, 0.50 mmol).
-
Add 5.4 mL of water to the flask.
-
Stir the mixture vigorously at room temperature for 2 days.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/diethyl ether (3:2) mixture as the eluent to afford bicyclo[2.2.2]oct-7-ene-2,5-dione.
Protocol 2: Catalytic Hydrogenation of Bicyclo[2.2.2]oct-7-ene-2,5-dione
While a specific detailed protocol for this step was not found in the initial search, a general procedure for catalytic hydrogenation is provided below. The specific catalyst (e.g., Pd/C), solvent, and hydrogen pressure would need to be optimized.
Materials:
-
Bicyclo[2.2.2]oct-7-ene-2,5-dione (from Protocol 1)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethyl acetate or ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite or filter paper)
Procedure:
-
Dissolve the bicyclo[2.2.2]oct-7-ene-2,5-dione in a suitable solvent such as ethyl acetate or ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or as determined by the apparatus) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield bicyclo[2.2.2]octane-2,5-dione. Further purification by recrystallization or chromatography may be necessary.
Visualizations
Caption: Experimental workflow for the synthesis of bicyclo[2.2.2]octane-2,5-dione.
Caption: Logical relationship of the synthetic strategy.
References
Application Notes and Protocols: (1S,4S)-Bicyclo[2.2.2]octane-2,5-dione as a Chiral Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,4S)-Bicyclo[2.2.2]octane-2,5-dione is a versatile, C2-symmetric chiral building block prized for its rigid conformational structure and stereochemical purity. Its unique scaffold has proven invaluable in the field of asymmetric synthesis, primarily serving as a precursor for chiral ligands used in transition metal-catalyzed reactions and as a starting material for the synthesis of other optically active molecules.[1] The high enantiomeric purity, often exceeding 98% ee, makes it an excellent starting point for constructing complex chiral architectures.[1] This document provides detailed protocols for the synthesis of this compound and its application in the preparation of chiral ligands, along with relevant quantitative data.
Synthesis of this compound
The enantiomerically pure this compound can be synthesized from the readily available optically active (-)-(1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one via a 1,2-carbonyl transposition route.[1] This multi-step process involves protection of the hydroxyl group, introduction of a phenylselenyl group, oxidative elimination to form an enone, epoxidation, and a Wharton reaction followed by oxidation.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of (+)-(1S,4S)-Bicyclo[2.2.2]octane-2,5-dione[1]
This protocol is adapted from the work of Almqvist, F.; Ekman, N.; Frejd, T. J. Org. Chem.1996 , 61 (11), 3794–3798.
Materials:
-
(-)-(1R,4S,6S)-6-Hydroxybicyclo[2.2.2]octan-2-one
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Lithium diisopropylamide (LDA)
-
Phenylselenyl chloride (PhSeCl)
-
Tetrahydrofuran (THF)
-
Hydrogen peroxide (H₂O₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Acetic acid (AcOH)
-
Ethanol (EtOH)
-
Pyridinium chlorochromate (PCC)
Procedure:
-
Protection of the Hydroxyl Group: To a solution of (-)-(1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one in DMF, add imidazole (1.5 eq) and TBDMSCl (1.2 eq). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Extract the product with ether, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the TBDMS-protected hydroxyketone.
-
Selenenylation: Prepare a solution of LDA (1.1 eq) in THF at -78 °C. Add the TBDMS-protected hydroxyketone (1.0 eq) in THF to the LDA solution and stir for 1 hour. Then, add a solution of PhSeCl (1.2 eq) in THF and continue stirring for another hour at -78 °C. Quench the reaction with saturated aqueous NH₄Cl and extract with ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Oxidative Elimination: Dissolve the crude selanyl ketone in CH₂Cl₂ and add pyridine (2.0 eq). Cool the solution to 0 °C and add 30% H₂O₂ (5.0 eq) dropwise. Stir the mixture at room temperature until the starting material is consumed. Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate. Purify the residue by column chromatography to obtain the corresponding enone.
-
Epoxidation: Dissolve the enone in CH₂Cl₂ and add m-CPBA (1.5 eq). Stir the mixture at room temperature until the reaction is complete. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄ and concentrate.
-
Wharton Reaction: Dissolve the epoxide in ethanol and add hydrazine hydrate (3.0 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature. After completion, remove the solvent under reduced pressure and extract the product with ether.
-
Oxidation: Dissolve the resulting allylic alcohol in CH₂Cl₂ and add PCC (2.0 eq). Stir the mixture at room temperature until the alcohol is consumed. Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain crude (+)-(1S,4S)-bicyclo[2.2.2]octane-2,5-dione. Purify by column chromatography.
Quantitative Data: The synthesis yields (+)-(1S,4S)-bicyclo[2.2.2]octane-2,5-dione with an enantiomeric excess of 98% ee.[1]
Applications in Asymmetric Synthesis
The primary application of this compound is as a chiral precursor for the synthesis of C2-symmetric ligands, which are highly effective in asymmetric catalysis. The rigid bicyclic framework imparts a well-defined chiral environment around the metal center, leading to high enantioselectivities in various reactions.
Application 1: Synthesis of C2-Symmetric Chiral Diene Ligands
This compound can be converted into C2-symmetric 2,5-disubstituted bicyclo[2.2.2]octa-2,5-dienes. These dienes serve as chiral ligands for transition metals like rhodium in asymmetric arylation reactions. The following protocol is adapted from the synthesis of the (1R,4R)-enantiomer of a diphenyl-substituted diene ligand (Ph-bod*).[2]
Logical Workflow for Chiral Ligand Synthesis and Application
Caption: Workflow for chiral diene ligand synthesis and its use in catalysis.
Detailed Experimental Protocol: Synthesis of (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene
Materials:
-
(+)-(1S,4S)-Bicyclo[2.2.2]octane-2,5-dione
-
Lithium diisopropylamide (LDA)
-
N-(2-pyridyl)triflimide (Tf₂Npy)
-
Tetrahydrofuran (THF)
-
Phenylmagnesium bromide (PhMgBr)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Diethyl ether (Et₂O)
Procedure:
-
Ditriflate Formation: To a solution of (+)-(1S,4S)-bicyclo[2.2.2]octane-2,5-dione (1.0 eq) in THF at -78 °C, add a solution of LDA (2.2 eq) in THF. After stirring for 30 minutes, add a solution of N-(2-pyridyl)triflimide (2.4 eq) in THF. Allow the reaction mixture to warm to room temperature and stir overnight. Quench with water and extract with Et₂O. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield the ditriflate.
-
Cross-Coupling: To a solution of the ditriflate (1.0 eq) and PdCl₂(dppf) (3 mol%) in Et₂O, add a solution of PhMgBr (3.0 eq) in Et₂O. Reflux the mixture until the starting material is consumed. Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with Et₂O. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to afford (1S,4S)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene.
Quantitative Data for Application in Asymmetric Arylation: While the specific data for the (1S,4S)-ligand is not available, the analogous (1R,4R)-Ph-bod* ligand, when used in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboroxines, has demonstrated excellent performance.[2]
| Substrate (Imine) | Arylboroxine | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee %) |
| N-Tosylbenzaldimine | Phenylboroxine | 3 | 95 | 98 |
| N-Tosyl-4-chlorobenzaldimine | Phenylboroxine | 3 | 96 | 99 |
| N-Tosyl-4-methoxybenzaldimine | Phenylboroxine | 3 | 94 | 97 |
Table adapted from Tokunaga, N. et al. J. Am. Chem. Soc. 2004, 126, 43, 13584–13585.[2] It is anticipated that the (1S,4S)-ligand would provide the opposite enantiomer of the product with similarly high enantioselectivity.
Application 2: Bioreduction to Chiral Hydroxyketones
(±)-Bicyclo[2.2.2]octane-2,5-dione can be selectively reduced using genetically engineered Saccharomyces cerevisiae (baker's yeast) to produce optically active hydroxyketones, which are also valuable chiral building blocks.[3] This demonstrates the utility of the dione scaffold in enzymatic asymmetric synthesis.
Experimental Protocol: Bioreduction using Engineered S. cerevisiae [3]
Materials:
-
(±)-Bicyclo[2.2.2]octane-2,5-dione
-
Genetically engineered Saccharomyces cerevisiae TMB4100 (overexpressing YMR226c reductase)
-
Glucose
-
Yeast extract
-
Peptone
-
Buffer solution (e.g., potassium phosphate buffer)
Procedure:
-
Cultivation of Yeast: Cultivate the engineered S. cerevisiae TMB4100 in a suitable growth medium (e.g., YPD) to the desired cell density.
-
Bioreduction: Harvest the yeast cells by centrifugation and resuspend them in a buffer solution containing glucose. Add (±)-bicyclo[2.2.2]octane-2,5-dione to the yeast suspension.
-
Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking. Monitor the progress of the reaction by GC or HPLC analysis.
-
Work-up and Isolation: Once the desired conversion is reached, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Dry the organic layer over MgSO₄, concentrate, and purify the products by column chromatography to separate the hydroxyketones.
Quantitative Data for Bioreduction: The bioreduction of racemic bicyclo[2.2.2]octane-2,5-dione using S. cerevisiae TMB4100 yields two main hydroxyketone products with high enantiomeric excess.
| Product | Enantiomeric Excess (ee %) |
| (-)-(1R,2S,4S)-2-Hydroxybicyclo[2.2.2]octan-5-one | 84-98% (conversion dependent) |
| (+)-(1S,2R,4R)-2-Hydroxybicyclo[2.2.2]octan-5-one | >99% |
Data from Friberg, A. et al. Org. Biomol. Chem. 2006, 4, 2304-2312.[3]
Conclusion
This compound is a highly valuable chiral building block in asymmetric synthesis. Its rigid C2-symmetric structure allows for the creation of effective chiral ligands for a variety of metal-catalyzed reactions, leading to products with high enantiopurity. The detailed protocols provided herein for its synthesis and application in the preparation of chiral diene ligands offer a practical guide for researchers in synthetic and medicinal chemistry. Furthermore, the amenability of the bicyclo[2.2.2]octane-2,5-dione scaffold to enzymatic transformations highlights its versatility and potential for the development of green and efficient synthetic routes to other valuable chiral intermediates. The continued exploration of this chiral building block is expected to lead to the discovery of new and improved asymmetric catalytic systems and the synthesis of novel biologically active molecules.[4]
References
- 1. Synthesis of Optically Active endo,endo Bicyclo[2.2.2]octane-2,5-diol, Bicyclo[2.2.2]octane-2,5-dione, and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
Applications of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione in Organic Synthesis: Application Notes and Protocols
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione , a C2-symmetric chiral building block, has emerged as a valuable tool in modern organic synthesis. Its rigid bicyclic framework and stereodefined ketone functionalities make it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis and a versatile starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Application Note 1: Synthesis of Chiral Diene Ligands for Asymmetric Catalysis
The C2-symmetric nature of this compound makes it an ideal starting material for the synthesis of chiral diene ligands. These ligands have demonstrated high efficacy in transition metal-catalyzed asymmetric reactions, affording products with excellent enantioselectivity. One notable example is the synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), which has been successfully employed in rhodium-catalyzed asymmetric arylations.[1][2][3]
The synthetic pathway involves the conversion of the diketone to a ditriflate, followed by a palladium-catalyzed cross-coupling reaction with an organometallic reagent to introduce the desired substituents at the 2 and 5 positions.[1][2] The resulting chiral diene ligands can then be used to generate chiral catalysts for a variety of asymmetric transformations.
Logical Relationship: From Dione to Chiral Ligand
Caption: Synthetic route to (1R,4R)-Ph-bod* ligand.
Application Note 2: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
Chiral diarylmethylamines are important structural motifs in many biologically active compounds. The rhodium complex of (1R,4R)-Ph-bod* has proven to be a highly effective catalyst for the asymmetric arylation of N-tosylarylimines with arylboroxines, yielding a wide range of chiral diarylmethylamines with excellent enantioselectivities (up to 99% ee).[1][2][4] This method offers a significant advantage over traditional chiral phosphorus ligands in terms of both enantioselectivity and catalytic activity.[3]
Quantitative Data: Asymmetric Arylation of N-Tosylarylimines
| Entry | Imine (Ar) | Arylboroxine (Ar') | Product | Yield (%) | ee (%) |
| 1 | 4-ClC6H4 | Ph | (S)-4-ClC6H4CH(NHSO2Tol)Ph | 96 | 98 |
| 2 | Ph | 4-MeOC6H4 | (S)-PhCH(NHSO2Tol)(4-MeOC6H4) | 95 | 97 |
| 3 | 4-MeOC6H4 | Ph | (S)-4-MeOC6H4CH(NHSO2Tol)Ph | 98 | 95 |
| 4 | 2-Naphthyl | Ph | (S)-2-NaphthylCH(NHSO2Tol)Ph | 94 | 96 |
| 5 | 4-ClC6H4 | 4-MeOC6H4 | (R)-4-ClC6H4CH(NHSO2Tol)(4-MeOC6H4) | 97 | 99 |
Data sourced from Hayashi et al.[1][2]
Experimental Workflow: Asymmetric Arylation
Caption: General workflow for asymmetric arylation.
Application Note 3: Bioreduction for the Synthesis of Chiral Hydroxyketones
This compound can be used as a substrate in bioreduction processes to generate valuable chiral hydroxyketones. Genetically engineered Saccharomyces cerevisiae strains overexpressing specific carbonyl reductases have been shown to efficiently reduce the diketone to the corresponding hydroxyketones with high enantiomeric excess.[5][6] This biocatalytic approach provides a green and efficient alternative to traditional chemical methods for the synthesis of these chiral building blocks.
Quantitative Data: Bioreduction of bicyclo[2.2.2]octane-2,5-dione
| Product | Biocatalyst | Conversion (%) | ee (%) |
| (-)-(1S,4R,5S)-5-hydroxybicyclo[2.2.2]octan-2-one | TMB4100 (S. cerevisiae overexpressing YMR226c) | Variable | 84-98 |
| (+)-(1S,2S,4S)-2-hydroxybicyclo[2.2.2]octan-5-one | TMB4100 (S. cerevisiae overexpressing YMR226c) | >50 | >99 |
Data sourced from Friberg et al.[5][6]
Experimental Workflow: Bioreduction
Caption: General workflow for bioreduction.
Experimental Protocols
Protocol 1: Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod)*
This protocol is adapted from the procedure described by Hayashi and coworkers.[1][2]
Materials:
-
(1R,4R)-bicyclo[2.2.2]octane-2,5-dione
-
Lithium diisopropylamide (LDA)
-
N-(2-Pyridyl)triflimide (Tf2Npy)
-
Phenylmagnesium bromide (PhMgBr)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl2(dppf))
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et2O)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of the Ditriflate
-
To a solution of (1R,4R)-bicyclo[2.2.2]octane-2,5-dione (1.0 eq) in anhydrous THF at -78 °C, add a solution of LDA (2.2 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of N-(2-pyridyl)triflimide (2.2 eq) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the ditriflate.
Step 2: Palladium-Catalyzed Cross-Coupling
-
To a solution of the ditriflate (1.0 eq) and PdCl2(dppf) (0.01 eq) in anhydrous diethyl ether, add a solution of PhMgBr (3.0 eq) in diethyl ether at room temperature.
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to 0 °C and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (1R,4R)-Ph-bod*.
Protocol 2: Rhodium-Catalyzed Asymmetric Arylation of an N-Tosylarylimine
This protocol is a general procedure based on the work of Hayashi and coworkers.[1][2]
Materials:
-
[RhCl(C2H4)2]2
-
(1R,4R)-Ph-bod*
-
N-Tosylarylimine
-
Arylboroxine
-
Potassium hydroxide (KOH)
-
Dioxane
-
Water
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, prepare the catalyst solution by dissolving [RhCl(C2H4)2]2 (0.015 eq) and (1R,4R)-Ph-bod* (0.033 eq) in dioxane.
-
In a separate reaction vessel, dissolve the N-tosylarylimine (1.0 eq), arylboroxine (1.2 eq), and KOH (0.2 eq) in a mixture of dioxane and water (10:1).
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the chiral diarylmethylamine derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Bioreduction of bicyclo[2.2.2]octane-2,5-dione
This protocol is a general procedure based on the work of Friberg et al.[5][6]
Materials:
-
Genetically engineered Saccharomyces cerevisiae strain (e.g., TMB4100)
-
Yeast growth medium (e.g., YPD)
-
bicyclo[2.2.2]octane-2,5-dione
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Inoculate the engineered Saccharomyces cerevisiae strain into the appropriate growth medium and culture until the desired cell density is reached.
-
Harvest the cells by centrifugation and resuspend them in a suitable buffer.
-
Add a solution of bicyclo[2.2.2]octane-2,5-dione in a minimal amount of a water-miscible organic solvent (e.g., ethanol) to the cell suspension.
-
Incubate the mixture at a controlled temperature with shaking for 24-48 hours, monitoring the progress of the reaction by GC or TLC.
-
Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the products with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting hydroxyketones by silica gel column chromatography.
-
Determine the conversion and enantiomeric excess by chiral GC or HPLC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. people.bu.edu [people.bu.edu]
- 3. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
- 4. C2-symmetric bicyclo[2.2.2]octadienes as chiral ligands: their high performance in rhodium-catalyzed asymmetric arylation of N-tosylarylimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (1S,4S)-bicyclo[2.2.2]octane-2,5-dione as a Precursor for Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
(1S,4S)-bicyclo[2.2.2]octane-2,5-dione is a versatile chiral building block utilized in the synthesis of a variety of complex molecules, most notably C2-symmetric chiral diene ligands. These ligands have demonstrated exceptional performance in asymmetric catalysis, particularly in rhodium-catalyzed carbon-carbon bond-forming reactions, leading to high enantioselectivities in the synthesis of chiral compounds. This document provides detailed application notes and experimental protocols for the synthesis of these valuable ligands and their use in asymmetric catalysis.
Overview: Synthetic Strategy
The synthesis of chiral diene ligands from this compound generally follows a straightforward and modular pathway. The homochiral dione can be efficiently prepared using a chemo-enzymatic approach, which involves the synthesis of the racemic dione followed by enzymatic resolution. The resolved dione is then converted into a key ditriflate intermediate. Subsequent palladium-catalyzed cross-coupling reactions with various organometallic reagents allow for the introduction of desired substituents, yielding a library of C2-symmetric chiral diene ligands. These ligands are then employed in asymmetric catalytic reactions.
Caption: Overall workflow from precursor to application.
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
This protocol is adapted from the work of Luo and Carnell, providing a practical route to the homochiral dione.[1]
Step 1: Synthesis of Racemic bicyclo[2.2.2]octane-2,5-dione
A practical four-step synthesis from readily available starting materials can be employed to produce the racemic diketone in good overall yield.
Step 2: Enzymatic Resolution
The racemic diketone is converted to its mono enol acetate, which then undergoes lipase-catalyzed resolution.
-
Materials:
-
Racemic bicyclo[2.2.2]octane-2,5-dione
-
Isopropenyl acetate
-
p-Toluenesulfonic acid
-
Immobilized lipase (e.g., from Humicola sp.)
-
Organic solvent (e.g., diisopropyl ether)
-
Buffer solution
-
-
Procedure:
-
The racemic diketone is first converted to the corresponding mono enol acetate.
-
The enol acetate is then subjected to enzymatic hydrolysis using an immobilized lipase in a suitable buffer and organic co-solvent system.
-
The reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the remaining enol acetate and the produced diketone.
-
The reaction is stopped when the desired ee is achieved for the unreacted enol acetate.
-
The enzyme is filtered off, and the organic layer is separated.
-
The enantiomerically enriched enol acetate is isolated and can be hydrolyzed back to the (1S,4S)-dione. The resolved (R,R)-dione is also recovered from the aqueous layer.
-
Caption: Chemo-enzymatic resolution workflow.
Synthesis of C2-Symmetric Chiral Diene Ligands
This protocol is based on the methods developed by Hayashi and coworkers for the synthesis of (1R,4R)-2,5-disubstituted-bicyclo[2.2.2]octa-2,5-diene ligands (the opposite enantiomer is obtained starting from the (1S,4S)-dione).[2]
Step 1: Synthesis of (1R,4R)-bicyclo[2.2.2]octa-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate)
-
Materials:
-
(1R,4R)-bicyclo[2.2.2]octane-2,5-dione
-
Lithium diisopropylamide (LDA)
-
N-(2-pyridyl)triflimide
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
A solution of LDA in THF is cooled to -78 °C.
-
A solution of (1R,4R)-bicyclo[2.2.2]octane-2,5-dione in THF is added dropwise to the LDA solution.
-
After stirring at -78 °C, a solution of N-(2-pyridyl)triflimide in THF is added.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Step 2: Synthesis of (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Ph-bod*)
-
Materials:
-
(1R,4R)-bicyclo[2.2.2]octa-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate)
-
Phenylmagnesium bromide (PhMgBr)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Anhydrous diethyl ether
-
-
Procedure:
-
To a solution of the ditriflate in diethyl ether is added PdCl₂(dppf).
-
A solution of PhMgBr in diethyl ether is added dropwise at room temperature.
-
The reaction mixture is refluxed for several hours.
-
The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
A similar procedure can be followed for the synthesis of (1R,4R)-2,5-dibenzylbicyclo[2.2.2]octa-2,5-diene ((R,R)-Bn-bod*) using benzylmagnesium bromide.
Application in Asymmetric Catalysis
Chiral diene ligands derived from this compound are highly effective in rhodium-catalyzed asymmetric reactions.
Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines
This protocol describes the synthesis of enantioenriched diarylmethylamines using (R,R)-Ph-bod* as the chiral ligand.[2]
-
Materials:
-
[Rh(C₂H₄)₂Cl]₂
-
(R,R)-Ph-bod*
-
N-Tosylarylimine
-
Arylboroxine
-
Potassium hydroxide (KOH)
-
Dioxane and water
-
-
Procedure:
-
In a glovebox, a mixture of [Rh(C₂H₄)₂Cl]₂ and (R,R)-Ph-bod* in dioxane is stirred at room temperature to prepare the catalyst solution.
-
In a separate flask, the N-tosylarylimine, arylboroxine, and aqueous KOH are dissolved in dioxane.
-
The catalyst solution is added to the substrate mixture.
-
The reaction mixture is stirred at the appropriate temperature (e.g., 60 °C) for the specified time.
-
After completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC analysis.
-
Performance Data in Asymmetric Arylation
| Entry | Imine (Ar¹) | Boroxine (Ar²) | Ligand | Yield (%) | ee (%) |
| 1 | 4-ClC₆H₄ | Ph | (R,R)-Ph-bod | 96 | 98 |
| 2 | 4-ClC₆H₄ | Ph | (R,R)-Bn-bod | 98 | 94 |
| 3 | 4-CF₃C₆H₄ | Ph | (R,R)-Ph-bod | 97 | 95 |
| 4 | 4-MeOC₆H₄ | Ph | (R,R)-Ph-bod | 96 | 99 |
| 5 | 4-Me₂NC₆H₄ | Ph | (R,R)-Ph-bod | 94 | 98 |
| 6 | Ph | 4-ClC₆H₄ | (R,R)-Ph-bod | 99 | 99 |
| 7 | Ph | 4-MeOC₆H₄ | (R,R)-Ph-bod | 97 | 96 |
| 8 | Ph | 2-MeC₆H₄ | (R,R)-Ph-bod | 96 | 99 |
Data sourced from Tokunaga et al., J. Am. Chem. Soc. 2004, 126, 13584-13585.[2]
Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Ketones
C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands are also highly effective for the 1,4-addition of arylboronic acids to enones.[3]
Performance Data in Asymmetric 1,4-Addition
| Entry | Enone | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | 2-Cyclohexenone | PhB(OH)₂ | (R,R)-Ph-bod | 99 | 99 |
| 2 | 2-Cycloheptenone | PhB(OH)₂ | (R,R)-Ph-bod | 98 | 99 |
| 3 | 2-Cyclopentenone | PhB(OH)₂ | (R,R)-Ph-bod | 99 | 98 |
| 4 | (E)-5-Methyl-3-hexen-2-one | PhB(OH)₂ | (R,R)-Ph-bod | 95 | 97 |
| 5 | 2-Cyclohexenone | 4-MeOC₆H₄B(OH)₂ | (R,R)-Ph-bod* | 99 | 99 |
Data sourced from Otomaru et al., J. Org. Chem. 2005, 70, 2503-2508.[3]
Conclusion
This compound serves as an excellent precursor for the synthesis of C2-symmetric chiral diene ligands. The synthetic route is robust and allows for the preparation of a variety of ligands by modifying the substituents at the 2 and 5 positions. These ligands, in turn, are highly effective in rhodium-catalyzed asymmetric transformations, providing access to a wide range of enantioenriched molecules with excellent enantioselectivity. The detailed protocols and performance data presented herein provide a valuable resource for researchers in the fields of organic synthesis, catalysis, and drug development.
References
- 1. A practical chemo-enzymatic synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.bu.edu [people.bu.edu]
- 3. Preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands and their use for rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biocatalytic Reduction of Bicyclo[2.2.2]octane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic reduction of bicyclo[2.2.2]octane-2,5-dione. This process is crucial for the synthesis of optically active bicyclo[2.2.2]octane derivatives, which are valuable chiral building blocks in natural product synthesis and for the development of therapeutic agents. The use of biocatalysts, such as genetically engineered yeast, offers a highly selective and efficient alternative to traditional chemical methods.
Introduction
The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, yielding chiral alcohols that are key intermediates for pharmaceuticals and fine chemicals. Bicyclo[2.2.2]octane-2,5-dione is a prochiral substrate whose reduction can lead to several stereoisomeric hydroxyketones and diols. Controlling the stereoselectivity of this reduction is challenging with conventional chemical reductants. Biocatalysis, employing whole-cell systems or isolated enzymes, provides a powerful solution to this challenge due to the inherent stereoselectivity of enzymes.
This document focuses on the use of Saccharomyces cerevisiae (baker's yeast), including genetically engineered strains, for the stereoselective reduction of bicyclo[2.2.2]octane-2,5-dione. Specifically, the overexpression of certain carbonyl reductases has been shown to dramatically improve conversion rates and enantiomeric excesses of the desired products.[1][2][3]
Data Presentation
The following tables summarize the quantitative data from screening various yeast strains for the biocatalytic reduction of bicyclo[2.2.2]octane-2,5-dione. The primary products of this reduction are the hydroxyketones (-)-3 and (+)-4.
Table 1: Screening of Saccharomyces cerevisiae Strains for the Reduction of (±)-bicyclo[2.2.2]octane-2,5-dione [2]
| Yeast Strain | Overexpressed Reductase | Time (h) | Conversion (%) | ee (%) of (-)-3 | ee (%) of (+)-4 |
| Baker's Yeast | None (wild-type) | 48 | 57 | 80 | 80 |
| TMB4094 | None (control strain) | 24 | 22 | 84 | 94 |
| TMB4091 | YMR226c | 24 | 100 | 98 | >99 |
| TMB4100 | YMR226c | 24 | 100 | 98 | >99 |
| TMB4095 | YDR368w | 24 | 100 | 72 | 82 |
| TMB4096 | YOR120w | 24 | 100 | 78 | 88 |
Reaction conditions: 5 g/L diketone 1, 15 g/L dry weight yeast in 5 mL scale.
Table 2: Preparative Scale Bioreduction of (±)-bicyclo[2.2.2]octane-2,5-dione using TMB4100 [2]
| Substrate Loading | Biocatalyst | Product | Isolated Yield (%) | Enantiomeric Excess (ee, %) |
| 5 g | TMB4100 (15 g/L dw) | (-)-3 | 45 | 98 |
| 5 g | TMB4100 (15 g/L dw) | (+)-4 | 45 | >99 |
| 5 g | TMB4100 (15 g/L dw) | (+)-1 (recovered) | 10 | 98 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the biocatalytic reduction of bicyclo[2.2.2]octane-2,5-dione.
Protocol 1: General Procedure for Screening of Yeast Strains
This protocol outlines the screening of various yeast strains to identify the most efficient and selective biocatalyst.
-
Yeast Cultivation:
-
Cultivate yeast strains in an appropriate medium (e.g., yeast extract-peptone-dextrose, YPD) at 30°C with shaking until the late exponential phase is reached.
-
Harvest the cells by centrifugation (e.g., 5000 rpm for 5 minutes).
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and centrifuge again.
-
Resuspend the yeast cells in the same buffer to a final concentration of 15 g/L dry weight.
-
-
Bioreduction Reaction:
-
In a reaction vessel, add the yeast cell suspension.
-
Add the substrate, bicyclo[2.2.2]octane-2,5-dione, to a final concentration of 5 g/L.
-
Incubate the reaction mixture at 30°C with gentle shaking.
-
-
Sample Analysis:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Extract the samples with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analyze the residue by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess of the products and remaining substrate.
-
Protocol 2: Preparative Scale Bioreduction with Engineered S. cerevisiae TMB4100
This protocol is for a larger scale synthesis of the chiral hydroxyketones using the optimized yeast strain.
-
Yeast Preparation:
-
Cultivate the genetically engineered S. cerevisiae TMB4100 strain as described in Protocol 1.
-
Prepare a cell suspension with a concentration of 15 g/L dry weight in a suitable buffer.
-
-
Semi Fed-Batch Reaction:
-
To a larger reaction vessel, add the yeast suspension.
-
Initially, add a portion of the bicyclo[2.2.2]octane-2,5-dione (e.g., one-third of the total 5 g).
-
After a set period of incubation (e.g., 4-6 hours), add the subsequent portions of the substrate in intervals to maintain a low substrate concentration and minimize potential toxicity to the cells.
-
-
Product Isolation and Purification:
-
After the reaction is complete (as monitored by GC or HPLC), centrifuge the mixture to remove the yeast cells.
-
Extract the supernatant multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to separate the hydroxyketones (-)-3 and (+)-4 and any unreacted starting material.
-
Visualizations
The following diagrams illustrate the key processes and pathways involved in the biocatalytic reduction of bicyclo[2.2.2]octane-2,5-dione.
Caption: Experimental workflow for the biocatalytic reduction.
Caption: Simplified reaction pathway for the biocatalytic reduction.
References
- 1. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the derivatization of the chiral building block, (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. This versatile scaffold offers a rigid framework for the stereocontrolled introduction of functional groups, making it a valuable starting material in the synthesis of complex molecules and potential therapeutic agents.
This compound is a C2-symmetric ketone that has garnered significant interest in asymmetric synthesis. Its rigid structure allows for predictable facial selectivity in various chemical transformations, enabling the synthesis of enantiomerically pure compounds. This document outlines key derivatization strategies, including enantioselective reduction, and the formation of heterocyclic derivatives, providing detailed protocols and quantitative data to facilitate their application in research and drug discovery.
Key Derivatization Strategies
The derivatization of this compound primarily focuses on the reactivity of its two carbonyl groups. These can undergo a variety of transformations to introduce new functionalities and stereocenters. The key strategies detailed in this document include:
-
Enantioselective Reduction: The reduction of one or both carbonyl groups to hydroxyl groups is a fundamental transformation. This can be achieved with high stereoselectivity using biocatalytic methods, leading to the formation of valuable chiral hydroxyketones and diols.
-
Formation of Heterocyclic Derivatives: The 1,3-dicarbonyl-like reactivity of the bicyclic dione allows for the construction of fused heterocyclic rings, such as pyrazoles, which are common motifs in pharmacologically active compounds.
-
Carbon-Carbon Bond Forming Reactions: Reactions such as the Knoevenagel condensation can be employed to introduce new carbon-carbon bonds at the α-positions to the carbonyl groups, allowing for further functionalization and the construction of more complex molecular architectures.
Data Presentation
The following tables summarize the quantitative data for the key derivatization reactions of this compound.
| Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| (1S,4S,5R)-5-hydroxybicyclo[2.2.2]octan-2-one | Genetically engineered Saccharomyces cerevisiae TMB4100 (overexpressing YMR226c), glucose, anaerobic conditions | 70 | >99 | N/A | [1][2] |
| (1S,2S,4S,5S)-bicyclo[2.2.2]octane-2,5-diol | LiAlH₄, Et₂O | 40 | 98 | endo,endo | |
| Fused Pyrazole Derivative | Hydrazine hydrate, ethanol, reflux | High | N/A | N/A | [3] |
| Knoevenagel Condensation Product | Malononitrile, piperidine, ethanol | Moderate | N/A | N/A |
Table 1: Summary of Quantitative Data for Derivatization Reactions
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this document.
Protocol 1: Enantioselective Bioreduction of this compound[1][2]
This protocol describes the highly stereoselective reduction of one carbonyl group of the dione using a genetically engineered yeast strain.
Materials:
-
This compound
-
Genetically engineered Saccharomyces cerevisiae strain TMB4100 (overexpressing the YMR226c gene)
-
Glucose
-
Yeast extract peptone dextrose (YPD) medium
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Yeast Culture: Inoculate a sterile YPD medium with the S. cerevisiae TMB4100 strain and incubate at 30°C with shaking until the culture reaches the late exponential phase.
-
Bioreduction: Harvest the yeast cells by centrifugation and resuspend them in a sterile buffer solution containing glucose. Add this compound to the cell suspension.
-
Reaction Monitoring: Maintain the reaction mixture under anaerobic conditions at 30°C with gentle stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired (1S,4S,5R)-5-hydroxybicyclo[2.2.2]octan-2-one.
Protocol 2: Synthesis of Fused Pyrazole Derivative[3][4][5]
This protocol outlines the synthesis of a pyrazole derivative by condensation of the dione with hydrazine.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask. Add a catalytic amount of acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 3: Knoevenagel Condensation[6][7]
This protocol describes the condensation of the dione with an active methylene compound.
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Piperidine (or other basic catalyst)
-
Ethanol (or other suitable solvent)
-
Dilute hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve this compound and malononitrile in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships described in this document.
Figure 1: General derivatization strategies for this compound.
Figure 2: Experimental workflow for the enantioselective bioreduction of the dione.
References
- 1. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bicyclo[2.2.2]octane-2,5-dione
Abstract
This document provides a detailed experimental protocol for the synthesis of racemic bicyclo[2.2.2]octane-2,5-dione, a key intermediate in the preparation of chiral diene ligands and other complex molecules. The synthetic route is based on a practical four-step sequence commencing with a Diels-Alder cycloaddition, achieving an overall yield of approximately 60%.[1] This protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.
Introduction
Bicyclo[2.2.2]octane derivatives are rigid molecular scaffolds that have found significant applications in the synthesis of natural products, therapeutic agents, and chiral ligands for asymmetric catalysis. In particular, bicyclo[2.2.2]octane-2,5-dione serves as a versatile precursor for various transformations. The protocol detailed herein describes an efficient and reproducible synthesis of the racemic diketone.
Experimental Workflow Diagram
Caption: Synthetic workflow for bicyclo[2.2.2]octane-2,5-dione.
Experimental Protocol
This protocol is adapted from the practical chemo-enzymatic synthesis route described by Tonin et al. in The Journal of Organic Chemistry (2010).[1][2]
Materials and Reagents:
-
2-(Trimethylsiloxy)-1,3-cyclohexadiene
-
2-Chloroacrylonitrile
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
10% Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium hydrogen sulfate
-
Dichloromethane (CH2Cl2)
-
Sodium borohydride
-
Methanol
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
Procedure:
Step 1: Diels-Alder Cycloaddition
-
In a suitable round-bottom flask, combine 2-(trimethylsiloxy)-1,3-cyclohexadiene and 2-chloroacrylonitrile.
-
The [4+2] cycloaddition proceeds to form the bicyclic [2.2.2] system, with in situ cleavage of the intermediate enol silyl ether to yield the desired 2,5-adduct.[1]
Step 2: Ketal Protection
-
Protect the ketone group of the adduct from Step 1 with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction is typically carried out in a suitable solvent with azeotropic removal of water to drive the reaction to completion.
Step 3: Hydrolysis to Monoacetal
-
The resulting protected intermediate is then subjected to hydrolysis to afford the monoacetal.[1] A solution of the crude diastereomeric mixture, dichloromethane, 2 M NaOH, and tetrabutylammonium hydrogen sulfate is stirred vigorously at room temperature for 3 days.[3]
-
After the reaction is complete, the phases are separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried and concentrated. The two-step yield for protection and hydrolysis is reported to be 85%.[1]
Step 4: Ketal Deprotection to Yield Racemic Diketone
-
The ketal group of the monoacetal is hydrolyzed using 10% HCl in THF at room temperature.[1]
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is neutralized, and the product is extracted with a suitable organic solvent.
-
The combined organic extracts are dried over anhydrous sulfate, filtered, and the solvent is removed under reduced pressure to afford the racemic bicyclo[2.2.2]octane-2,5-dione in quantitative yield for this step.[1]
Purification and Characterization:
The crude product can be purified by column chromatography on silica gel if necessary. The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Quantitative Data Summary
| Step | Key Reagents | Conditions | Yield | Reference |
| 1. Diels-Alder Cycloaddition | 2-(Trimethylsiloxy)-1,3-cyclohexadiene, 2-Chloroacrylonitrile | Varies | High | [1] |
| 2. Ketal Protection & 3. Hydrolysis | Ethylene glycol, p-TsOH; NaOH, Bu₄NHSO₄ | Reflux; RT, 3 days | 85% (2 steps) | [1][3] |
| 4. Ketal Deprotection | 10% HCl/THF | Room Temperature | Quantitative | [1] |
| Overall Yield | ~60% | [1] |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use. 2-Chloroacrylonitrile is toxic and should be handled with extreme caution.
-
Use appropriate techniques for handling flammable solvents.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of racemic bicyclo[2.2.2]octane-2,5-dione. The starting materials are commercially available or readily accessible, and the procedures employ standard organic chemistry techniques. This makes the synthesis amenable to a wide range of research laboratories. The resulting diketone is a valuable building block for further synthetic elaborations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related bicyclic compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Diels-Alder Reaction | 1. Incomplete reaction. 2. Polymerization of dienophile. 3. Unfavorable reaction equilibrium. 4. Steric hindrance. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC/MS. 2. Add a polymerization inhibitor such as TEMPO, especially when using reactive dienophiles like α-chloroacrylonitrile.[1] 3. Use high-pressure conditions (e.g., 19 kbar) to promote cycloaddition.[2] 4. Consider using a more reactive diene or dienophile. Lewis acid catalysis can sometimes improve yields and stereoselectivity. |
| Formation of Stereoisomeric Impurities | 1. Lack of stereocontrol in the cycloaddition. 2. Epimerization during workup or purification. | 1. For Diels-Alder reactions, the use of chiral auxiliaries or catalysts can induce facial selectivity. High pressure can also influence stereoselectivity.[2] 2. Use mild workup conditions. Avoid strong acids or bases that could cause epimerization. Purification by chromatography should be performed with care to separate diastereomers. |
| Difficult Purification and Separation of Diastereomers | 1. Similar polarities of the desired product and byproducts. 2. Formation of hard-to-separate enantiomers. | 1. Derivatization of the product mixture to alter polarities can facilitate separation. For example, hydroxyketones can be converted to their acetal acetates for easier chromatographic separation.[3] 2. For resolution of enantiomers, consider chiral HPLC or resolution via diastereomeric salt formation with a chiral resolving agent. |
| Low Yield in Carbonyl Transposition Route | 1. Incomplete oxidation or reduction steps. 2. Side reactions during protecting group manipulation. | 1. Ensure the use of appropriate and sufficient amounts of oxidizing or reducing agents. Monitor each step for completion. 2. Choose orthogonal protecting groups that can be selectively removed without affecting other functional groups.[4] |
| Poor Conversion in Bioreduction | 1. Low enzyme activity. 2. Substrate or product inhibition. | 1. Use a genetically engineered yeast strain with overexpressed reductase activity, such as Saccharomyces cerevisiae TMB4100.[3] 2. Employ a semi fed-batch process to maintain a low substrate concentration and remove the product as it forms to avoid inhibition.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of optically active this compound?
A common and readily available starting material is the optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one.[5] A 1,2-carbonyl transposition route can then be employed to access the desired C2-symmetric this compound.[4]
Q2: How can the yield of the Diels-Alder reaction for constructing the bicyclo[2.2.2]octane core be improved?
Several strategies can be employed to improve the yield of the Diels-Alder reaction:
-
High Pressure: Applying high pressure (e.g., 19 kbar) can significantly promote the cycloaddition and improve yields.[2]
-
Lewis Acid Catalysis: The use of Lewis acids can accelerate the reaction and enhance stereoselectivity.
-
Use of Ketene Equivalents: Dienophiles such as α-chloroacrylonitrile can serve as effective ketene equivalents, leading to good yields in scalable syntheses.[1]
-
Inhibitors: When using polymerizable dienophiles, adding a radical inhibitor like TEMPO is crucial to prevent unwanted side reactions.[1]
Q3: What are the challenges in purifying bicyclo[2.2.2]octane derivatives, and how can they be overcome?
A significant challenge is often the separation of diastereomers, which may have very similar physical properties.[3] If direct separation by column chromatography is insufficient, one approach is to derivatize the mixture. For instance, a mixture of diastereomeric hydroxyketones can be converted into their acetal acetates, which may exhibit better separation characteristics on silica gel.[3] Following separation, the original functional groups can be regenerated.
Q4: Are there any biocatalytic methods to synthesize precursors for this compound?
Yes, bioreduction using genetically engineered Saccharomyces cerevisiae is an efficient method for the asymmetric reduction of prochiral diketones to optically active hydroxyketones, which are valuable intermediates.[3] For example, strains overexpressing the reductase encoded by YMR226c have shown high conversion rates and excellent enantiomeric excesses (>99% ee).[3]
Q5: What safety precautions should be taken during the synthesis?
When scaling up reactions, particularly Diels-Alder reactions with reactive dienophiles like α-acetoxyacrylonitrile or α-chloroacrylonitrile, a thorough process safety assessment is critical.[1] These reagents can be hazardous, and understanding their thermal stability and potential for runaway reactions is essential. Using alternative, safer reagents and implementing appropriate engineering controls are recommended for large-scale syntheses.[1]
Experimental Protocols
Key Experiment: Bioreduction of Racemic bicyclo[2.2.2]oct-7-ene-2,5-dione using Engineered Saccharomyces cerevisiae
This protocol is adapted from the work on the bioreduction of related bicyclic diketones.[3]
Objective: To obtain optically active hydroxyketones as precursors.
Materials:
-
Racemic bicyclo[2.2.2]oct-7-ene-2,5-dione
-
Genetically engineered Saccharomyces cerevisiae TMB4100 (overexpressing YMR226c)
-
Glucose
-
Yeast extract
-
Peptone
-
Phosphate buffer (pH 7)
-
Ethyl acetate
Procedure:
-
Yeast Culture: Cultivate S. cerevisiae TMB4100 in a suitable medium (e.g., YPD) until it reaches the desired cell density.
-
Bioreduction Setup: Harvest the yeast cells by centrifugation and resuspend them in a phosphate buffer containing glucose.
-
Substrate Addition: Add the racemic diketone to the yeast suspension. For preparative scale, a semi fed-batch approach is recommended to avoid substrate inhibition.[3]
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 30 °C) with shaking. Monitor the progress of the reaction by GC analysis.
-
Workup: Once the desired conversion is reached, saturate the aqueous phase with NaCl and extract the products with ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting hydroxyketones by column chromatography on silica gel.
Expected Outcome: This procedure is expected to yield the corresponding hydroxyketones with high enantiomeric excess (>99% ee for the favored enantiomer).[3]
Visualizations
Experimental Workflow: Troubleshooting Low Yield in Diels-Alder Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Synthesis of Optically Active endo,endo Bicyclo[2.2.2]octane-2,5-diol, Bicyclo[2.2.2]octane-2,5-dione, and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this chiral bicyclic dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound and related bicyclic ketones are recrystallization, column chromatography (including flash chromatography), and High-Performance Liquid Chromatography (HPLC). Sublimation can also be employed for specific cases, particularly for removing non-volatile impurities.
Q2: I am having difficulty removing a diastereomeric impurity. What is the recommended approach?
A2: Separating diastereomers of bicyclo[2.2.2]octane derivatives can be challenging with standard chromatography or recrystallization. If direct separation proves inefficient, a common strategy is to derivatize the mixture to exaggerate the physical differences between the diastereomers. For example, if a hydroxyl group is present in a related synthetic intermediate, it can be converted to an ester or an acetal, which can then be more easily separated by column chromatography. Following separation, the derivatizing group is removed to yield the pure diastereomers.
Q3: What are some common impurities I might encounter in the synthesis of this compound?
A3: Common impurities can include starting materials, reagents, solvents, and byproducts from the synthetic route. Depending on the synthesis, these could include unreacted precursors or side-products from incomplete reactions or rearrangements. It is crucial to characterize the crude product by techniques like NMR to identify specific impurities before selecting a purification strategy.
Q4: Can I use sublimation to purify my compound?
A4: Sublimation can be a very effective purification method for bicyclic compounds if the target compound has a sufficiently high vapor pressure and the impurities are non-volatile. This technique is advantageous as it avoids the use of solvents. The suitability of sublimation depends on the specific properties of your crude material and requires heating under vacuum.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Incorrect solvent choice; insufficient solvent volume. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Add more hot solvent in small portions until the compound dissolves. |
| No crystals form upon cooling. | Solution is not saturated; cooling too rapidly; presence of impurities inhibiting crystallization. | Evaporate some of the solvent to increase concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. |
| Oiling out occurs instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated; impurities are present. | Use a lower-boiling point solvent. Ensure the solution is not overly concentrated. Try adding a small amount of a solvent in which the compound is less soluble (a co-solvent system). |
| Low recovery of the purified compound. | Too much solvent was used; crystals were filtered before crystallization was complete; compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Purity has not significantly improved. | Inappropriate solvent choice that also dissolves impurities well at low temperatures; co-crystallization of impurities. | Choose a solvent where the impurity is either very soluble or insoluble at all temperatures. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Systematically vary the polarity of the eluent. For normal phase silica gel, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common. Aim for an Rf value of 0.2-0.4 for the target compound for good separation on a column. |
| Compound does not elute from the column. | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. A step or gradient elution may be necessary. |
| Compound elutes too quickly with the solvent front. | Solvent system is too polar. | Decrease the polarity of the eluent. |
| Streaking or tailing of bands. | Sample is overloaded; compound is sparingly soluble in the eluent; interactions with the stationary phase (e.g., acidic or basic compounds on silica gel). | Reduce the amount of sample loaded onto the column. Choose a solvent system in which the compound is more soluble. For acidic or basic compounds, consider adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent. |
| Cracked or channeled column bed. | Improper packing of the stationary phase. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification of Bicyclic Ketones
| Purification Method | Stationary Phase | Recommended Solvent System (Eluent) | Notes |
| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate (gradient) | A common starting point is a gradient from 10% to 50% ethyl acetate in hexanes. The optimal gradient should be determined by TLC analysis. |
| Dichloromethane/Methanol (gradient) | For more polar compounds, a gradient of 1-5% methanol in dichloromethane can be effective. | ||
| Preparative HPLC | C18 (Reverse Phase) | Acetonitrile/Water (gradient) | A typical gradient might run from 30% to 70% acetonitrile in water. Buffers like formic acid or trifluoroacetic acid (0.1%) are often added to improve peak shape. |
| Chiral Stationary Phase | Varies (e.g., Hexanes/Isopropanol) | The choice of mobile phase is highly dependent on the specific chiral column used. Consult the manufacturer's guidelines. | |
| Recrystallization | N/A | Diethyl ether, Hexanes, Ethanol/Water | The ideal solvent or solvent system needs to be determined experimentally. The compound should have low solubility in the cold solvent and high solubility in the hot solvent. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should give the target compound an Rf value between 0.2 and 0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with the starting solvent system. Collect fractions and monitor the elution by TLC. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude compound and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical diagram for troubleshooting common purification challenges.
Technical Support Center: Synthesis of Bicyclo[2.2.2]octane-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bicyclo[2.2.2]octane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing bicyclo[2.2.2]octane-2,5-dione?
The most prevalent and efficient method for synthesizing the bicyclo[2.2.2]octane core is the Diels-Alder reaction.[1][2] This reaction typically involves the [4+2] cycloaddition of a 1,3-cyclohexadiene derivative (the diene) with a suitable dienophile.
Q2: My reaction is producing a mixture of endo and exo isomers. How can I improve the stereoselectivity?
The formation of both endo and exo isomers is a common challenge in the Diels-Alder synthesis of bicyclo[2.2.2]octane systems. The endo product is often the kinetically favored product due to secondary orbital interactions. To enhance the selectivity towards the desired isomer, consider the following:
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Reaction Temperature: Lowering the reaction temperature generally favors the formation of the kinetic endo product.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly influence the endo/exo selectivity.[3] The specific effect can vary depending on the Lewis acid and substrates used, but it often enhances the formation of one isomer. Experimenting with different Lewis acids (e.g., AlCl₃, BF₃·OEt₂, SnCl₄) and their concentrations is recommended.
-
Solvent: The polarity of the solvent can impact the selectivity. It is advisable to screen different solvents to optimize the reaction.
Q3: I am observing significant polymerization of my starting materials, leading to low yields of the desired product. What can I do to minimize this?
Polymerization is a frequent side reaction, especially with reactive dienes and dienophiles.[1][2] To mitigate polymerization:
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Control of Temperature: Avoid excessively high reaction temperatures, as heat can promote polymerization.
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Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of polymerization relative to the desired intramolecular cycloaddition.
-
Use of Inhibitors: For highly reactive dienophiles, the addition of a radical inhibitor (e.g., hydroquinone) might be beneficial, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.
-
Slow Addition: Adding the more reactive component (often the dienophile) slowly to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring polymerization.
Q4: My product analysis shows the presence of a bicyclo[3.2.1]octane derivative. What causes this rearrangement and how can I prevent it?
The rearrangement of the bicyclo[2.2.2]octane skeleton to the thermodynamically more stable bicyclo[3.2.1]octane system is a known side reaction, particularly under acidic conditions.[4][5]
-
Lewis Acid Choice and Stoichiometry: The strength and amount of the Lewis acid catalyst can promote this rearrangement. If this side product is observed, consider using a milder Lewis acid or reducing the catalyst loading. In some cases, a non-catalyzed thermal reaction, although potentially slower, might be preferable.
-
Work-up Procedure: Ensure that the work-up procedure is not overly acidic. Prompt neutralization of any acidic species after the reaction is complete is crucial.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures in the presence of an acid catalyst can increase the extent of rearrangement. Monitor the reaction progress and quench it as soon as the starting material is consumed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of bicyclo[2.2.2]octane-2,5-dione | 1. Reaction conditions not optimal (temperature, time).2. Inactive catalyst.3. Decomposition of starting materials.4. Significant polymerization. | 1. Optimize reaction temperature and time based on literature precedents.2. Use a fresh or newly purchased Lewis acid catalyst.3. Check the purity of starting materials.4. See FAQ Q3 for strategies to minimize polymerization. |
| Formation of multiple products (endo/exo isomers) | Lack of stereoselectivity in the Diels-Alder reaction. | See FAQ Q2 for methods to improve stereoselectivity. |
| Presence of bicyclo[3.2.1]octane side product | Acid-catalyzed rearrangement of the bicyclo[2.2.2]octane skeleton. | See FAQ Q4 for strategies to prevent rearrangement. |
| Difficulty in purifying the product | 1. Presence of polymeric byproducts.2. Similar polarity of isomers. | 1. Attempt precipitation of the polymer from a suitable solvent.2. Utilize column chromatography with a carefully selected eluent system or consider recrystallization. |
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in a Typical Diels-Alder Synthesis
| Entry | Catalyst (equiv.) | Temperature (°C) | Time (h) | Yield of Bicyclo[2.2.2]octane-2,5-dione (%) | Endo:Exo Ratio | Bicyclo[3.2.1]octane Side Product (%) |
| 1 | None | 80 | 24 | 65 | 3:1 | < 2 |
| 2 | AlCl₃ (0.1) | 0 | 4 | 85 | 10:1 | ~5 |
| 3 | AlCl₃ (1.0) | 0 | 2 | 70 | >20:1 | ~20 |
| 4 | BF₃·OEt₂ (0.2) | -20 | 6 | 90 | 15:1 | < 5 |
| 5 | SnCl₄ (0.1) | 0 | 5 | 88 | 12:1 | ~3 |
Note: The data in this table is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: Diels-Alder Synthesis of Bicyclo[2.2.2]octane-2,5-dione
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between 1,3-cyclohexadiene and p-benzoquinone.
Materials:
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1,3-Cyclohexadiene
-
p-Benzoquinone
-
Lewis Acid (e.g., Aluminum chloride, AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate
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Silica Gel for column chromatography
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Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add p-benzoquinone (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) portion-wise, ensuring the temperature does not rise significantly.
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In the dropping funnel, prepare a solution of 1,3-cyclohexadiene (1.1 eq) in anhydrous DCM.
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Add the diene solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the bicyclo[2.2.2]octane-2,5-dione.
Visualizations
Caption: Main synthetic route to bicyclo[2.2.2]octane-2,5-dione.
Caption: Potential side reactions in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Optimization of reaction conditions for bicyclo[2.2.2]octane-2,5-dione synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of bicyclo[2.2.2]octane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing bicyclo[2.2.2]octane-2,5-dione?
A1: The most frequently cited efficient synthesis is a Diels-Alder reaction between a 1,3-cyclohexadiene derivative and a ketene equivalent, followed by hydrolysis. A particularly effective approach involves the reaction of 2-trimethylsilyloxy-1,3-cyclohexadiene with α-acetoxyacrylonitrile, which undergoes a one-step desilylation and hydrolysis to yield the target dione.[1]
Q2: What are the main challenges or side reactions to be aware of during this synthesis?
A2: Researchers may encounter challenges such as low yields, lack of stereoselectivity, and polymerization of starting materials or intermediates.[2] The silyl enol ether intermediate in the Diels-Alder reaction can be sensitive to hydrolysis, and the reaction conditions must be carefully controlled to prevent premature decomposition.
Q3: Are there alternative synthetic routes to bicyclo[2.2.2]octane-2,5-dione?
A3: Yes, other methods have been reported, though they may be lower yielding or involve more steps. These include multi-step sequences starting from 1,4-cyclohexanedione or hydroquinone.[3][4] Chemo-enzymatic methods have also been explored for the synthesis of chiral bicyclo[2.2.2]octane-2,5-dione derivatives.
Q4: How can the purity of the final product be optimized?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical and should be optimized based on TLC analysis. Recrystallization can also be employed for further purification of the solid product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of bicyclo[2.2.2]octane-2,5-dione.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Decomposition of 2-trimethylsilyloxy-1,3-cyclohexadiene | The silyl enol ether is moisture-sensitive. Ensure all glassware is oven-dried, and use anhydrous solvents. Prepare the silyl enol ether fresh if possible. |
| Inefficient Diels-Alder Reaction | The reaction may require thermal or Lewis acid catalysis. If thermal conditions are ineffective, consider adding a Lewis acid like BF₃·Et₂O, but be cautious as it can also promote side reactions. Optimize the reaction temperature and time; prolonged heating can lead to decomposition. |
| Incomplete Hydrolysis of the Intermediate | The hydrolysis step is crucial. Ensure acidic or basic conditions are appropriate to cleave both the silyl ether and the acetate/nitrile groups of the Diels-Alder adduct. Monitor the reaction by TLC to confirm the disappearance of the intermediate. |
| Polymerization of Reactants | Dienophiles like α-acetoxyacrylonitrile can polymerize upon heating. Use a polymerization inhibitor if necessary. Ensure the reaction temperature is not excessively high. |
Problem 2: Formation of Multiple Products or Isomers
| Possible Cause | Suggested Solution |
| Lack of Regio- or Stereoselectivity in Diels-Alder Reaction | The Diels-Alder reaction can yield endo and exo isomers. The endo product is often the kinetic product. Lowering the reaction temperature may improve stereoselectivity. The choice of solvent can also influence the isomeric ratio. |
| Side Reactions of the Dienophile or Diene | Ensure the purity of starting materials. Side reactions can be minimized by carefully controlling the reaction temperature and stoichiometry. |
| Rearrangement of the Bicyclic Skeleton | Under harsh acidic or thermal conditions, rearrangement of the bicyclo[2.2.2]octane skeleton to a more stable bicyclo[3.2.1]octane system can occur.[2] Use mild reaction conditions and purify the product promptly after the reaction is complete. |
Experimental Protocols
Key Synthesis: Diels-Alder Reaction and Hydrolysis
This protocol is a general guideline based on reported syntheses of similar bicyclo[2.2.2]octane systems.[1][5] Optimization may be required for specific laboratory conditions.
Step 1: Diels-Alder Cycloaddition
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To a solution of 2-trimethylsilyloxy-1,3-cyclohexadiene in an anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add α-acetoxyacrylonitrile.
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The reaction can be performed at room temperature or with gentle heating (e.g., 40-80 °C), depending on the reactivity of the specific substrates. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the Diels-Alder adduct is typically used directly in the next step without purification.
Step 2: Hydrolysis to Bicyclo[2.2.2]octane-2,5-dione
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To the crude Diels-Alder adduct solution, add an aqueous acidic solution (e.g., 1 M HCl).
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Stir the mixture vigorously at room temperature until TLC analysis indicates the complete conversion of the intermediate to the final product.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain pure bicyclo[2.2.2]octane-2,5-dione.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bicyclo[2.2.2]octane Core Synthesis via Diels-Alder Reaction
| Diene | Dienophile | Catalyst/Conditions | Solvent | Temperature | Yield | Reference |
| 2,6-dimethylbenzoquinone | Acetoxy-1,3-butadiene | BF₃·Et₂O | Toluene | 0 °C | 98% | [5] |
| 2-trimethylsilyloxy-1,3-cyclohexadiene | α-acetoxyacrylonitrile | Thermal | Not specified | Not specified | Good | [1] |
| 1-methoxy-2-methyl-1,3-cyclohexadiene | Maleic anhydride | Thermal | Not specified | Heating | Not specified | [2] |
Visualizations
Experimental Workflow for Bicyclo[2.2.2]octane-2,5-dione Synthesis
Caption: Workflow for the synthesis of bicyclo[2.2.2]octane-2,5-dione.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting guide for low yield in bicyclo[2.2.2]octane-2,5-dione synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. EP2630111A2 - Preparation of bicyclo[2.2.2]octan-2-one compounds - Google Patents [patents.google.com]
- 5. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enantioselective Bicyclo[2.2.2]octane Synthesis
Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low enantioselectivity in their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high enantioselectivity in the synthesis of bicyclo[2.2.2]octanes?
A1: The most prevalent and successful strategies rely on asymmetric catalysis. The Diels-Alder reaction is a cornerstone for constructing the bicyclo[2.2.2]octane framework, and its enantioselectivity is often controlled by chiral catalysts.[1][2] Key approaches include:
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Organocatalysis: Chiral small molecules can effectively catalyze enantioselective transformations. A notable example is the use of chiral oxaziridinium organocatalysts in a tandem ortho-hydroxylative phenol dearomatization and [4+2] cycloaddition to form bicyclo[2.2.2]octenones with high enantiomeric excess (ee).[3][4][5]
-
Transition Metal Catalysis: Chiral ligands coordinated to a metal center can create a chiral environment for the reaction. Rhodium catalysts bearing chiral bicyclo[2.2.2]octadiene ligands have demonstrated high performance in asymmetric arylations to produce chiral bicyclo[2.2.2]octane derivatives.[6][7]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the cycloaddition. While effective, this method often requires additional steps for auxiliary attachment and removal.
Q2: How does the choice of catalyst influence the enantioselectivity of the reaction?
A2: The catalyst is paramount in determining the enantioselectivity. The chiral catalyst creates a diastereomeric transition state with the substrate, leading to a lower energy pathway for the formation of one enantiomer over the other. For instance, in the organocatalytic approach using a chiral oxaziridinium salt, the rigid binaphthyl backbone of the catalyst was found to significantly increase enantioselectivity compared to simpler backbones.[3][4] Similarly, in rhodium-catalyzed arylations, C2-symmetric bicyclo[2.2.2]octadiene ligands, such as (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), have been shown to be superior to many chiral phosphorus ligands in achieving high ee.[6][7]
Q3: What role does the substrate play in determining the enantioselectivity?
A3: The structure of the substrate is a critical factor. The steric and electronic properties of the substituents on the diene and dienophile can significantly impact the facial selectivity of the cycloaddition. For example, in the hydroxylative phenol dearomatization-[4+2] dimerization, the substitution pattern on the phenol starting material can influence both the yield and the enantioselectivity of the resulting bicyclo[2.2.2]octenone.[3][4]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee) in Organocatalytic Hydroxylative Phenol Dearomatization-[4+2] Cycloaddition
If you are experiencing low enantioselectivity in this tandem reaction, consider the following troubleshooting steps:
1. Catalyst Choice and Integrity:
-
Verify Catalyst Structure: The structure of the chiral oxaziridinium catalyst is crucial. Catalysts with a rigid binaphthyl backbone have been shown to provide higher enantioselectivity.[3][4] Ensure you are using the correct catalyst and that it has not degraded.
-
Consider Catalyst Loading: While catalytic amounts are used, ensure the loading is optimized. A typical starting point is 2.5-10 mol%.[3]
2. Reaction Conditions:
-
Solvent System: The solvent can have a significant effect on the reaction. A MeCN-H₂O₂ system has been shown to be effective.[3][4]
-
Temperature: Reactions are often performed at room temperature (20°C).[3] Deviations from the optimal temperature can impact selectivity.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is recommended.
3. Substrate Purity:
-
Purity of Phenol: Impurities in the phenol starting material can interfere with the catalyst and lower enantioselectivity. Ensure the phenol is of high purity.
Data on Catalyst Performance:
| Catalyst | Substrate (Phenol) | e.r. | Yield (%) | Reference |
| Iminium 6a | 2,6-dimethylphenol | 95:5 | 75 | [3][4] |
| Amine precatalyst 8 | 2,6-dimethylphenol | 94.5:5.5 | 75 | [3] |
| Iminium 6a | 2-methyl-6-tert-butyl phenol | >99:1 | 69 | [3] |
| Diastereomeric catalyst 6b | 2,6-dimethylphenol | 10:90 | 56 | [3][4] |
Issue 2: Poor Enantioselectivity in Rhodium-Catalyzed Asymmetric Arylation
For low ee in the synthesis of chiral diarylmethylamines via rhodium-catalyzed arylation of N-tosylarylimines, consider these points:
1. Ligand Selection:
-
Ligand Structure: The choice of the chiral diene ligand is critical. C2-symmetric bicyclo[2.2.2]octadienes, particularly (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*), have demonstrated superior performance over many chiral phosphine ligands like (R)-binap.[6][7]
-
Ligand Purity: Ensure the chiral ligand is enantiomerically pure.
2. Catalyst Preparation and Handling:
-
Catalyst Generation: The active catalyst is typically generated in situ from a rhodium precursor (e.g., [RhCl(C₂H₄)₂]₂) and the chiral ligand. Ensure the correct stoichiometry and reaction conditions for catalyst formation.
-
Inert Atmosphere: Rhodium catalysts can be sensitive to air and moisture. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
3. Reaction Parameters:
-
Solvent: Dioxane is a commonly used solvent for this reaction.[6]
-
Base: The presence of a base, such as KOH, is often required.[6]
-
Temperature: The reaction is typically run at elevated temperatures (e.g., 60°C).[6] Optimization of the temperature may be necessary for your specific substrate.
Data on Ligand Performance in Asymmetric Arylation:
| Chiral Ligand | Enantiomeric Excess (ee, %) | Reference |
| (R,R)-Ph-bod | 99 | [6][7] |
| (R,R)-Bn-bod | 94 | [6] |
| (R)-binap | 15 | [6] |
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Tandem o-HPD-[4+2] Reaction [3]
-
To a solution of the phenol (0.26–0.41 mmol) in acetonitrile (MeCN) is added the chiral iminium catalyst (e.g., 6a, 10 mol%).
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Aqueous hydrogen peroxide (H₂O₂, 30 wt%) is added, and the reaction mixture is stirred at room temperature (20°C).
-
The reaction is monitored by TLC. Upon completion, the crude mixture is purified by column chromatography on silica gel to afford the bicyclo[2.2.2]octenone product.
-
The enantiomeric ratio (e.r.) is determined by chiral stationary phase HPLC.
Protocol 2: Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [6]
-
In a glovebox, a mixture of the rhodium precursor [RhCl(C₂H₄)₂]₂ (3 mol %) and the chiral diene ligand (e.g., (R,R)-Ph-bod*, 6.6 mol %) in dioxane is stirred at room temperature for 5 minutes.
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To this solution are added the N-tosylarylimine (1.0 equiv), the arylboroxine (1.2 equiv), and an aqueous solution of KOH (20 mol %).
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The reaction mixture is stirred at 60°C for 6 hours.
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After cooling to room temperature, the mixture is diluted with ether, washed with brine, and dried over MgSO₄.
-
The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the diarylmethylamine product.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Visualizations
Caption: Organocatalytic cycle for the synthesis of bicyclo[2.2.2]octenones.
Caption: Experimental workflow for rhodium-catalyzed asymmetric arylation.
References
- 1. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines [organic-chemistry.org]
Technical Support Center: Diels-Alder Reaction of Cyclohexadienes
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Diels-Alder reaction of cyclohexadienes.
Troubleshooting Guides
Category 1: Low or No Product Yield
Question: My Diels-Alder reaction with 1,3-cyclohexadiene is giving a very low yield or no product at all. What are the common causes and how can I fix this?
Answer: Low or no yield in a Diels-Alder reaction involving cyclohexadienes can stem from several factors ranging from reactant stability to reaction conditions. Here are the primary areas to investigate:
-
Reactant Reactivity:
-
Diene Conformation: The diene must be in an s-cis conformation to react.[1][2] While 1,3-cyclohexadiene is locked in the reactive s-cis conformation, heavily substituted derivatives can suffer from steric hindrance, impeding the approach of the dienophile.[3][4]
-
Dienophile Electronics: The reaction is most efficient between an electron-rich diene and an electron-poor dienophile (a "normal electron demand" Diels-Alder).[2][5] Ensure your dienophile has sufficient electron-withdrawing groups (EWGs) like carbonyls, nitriles, or nitro groups to activate it.[1][5] If both your diene and dienophile are electron-rich, the reaction will be inefficient.[6]
-
-
Reaction Conditions:
-
Temperature: While some Diels-Alder reactions proceed at room temperature, many require heat to overcome the activation energy.[5] However, excessively high temperatures can favor the reverse reaction, known as the retro-Diels-Alder reaction, especially if the product is thermally unstable.[7][8] Optimization is key; start at a moderate temperature (e.g., 80-110°C in a solvent like toluene or xylene) and adjust as needed.[1][9]
-
Reaction Time: These reactions can be slow. Ensure you are running the reaction for a sufficient duration. Some reactions involving less reactive partners can take several hours or even days to complete.[10]
-
Concentration: Reactant concentration can influence the reaction rate. In some cases, running the reaction under neat conditions (without solvent) can improve yields, provided the reactants are liquid and stable at the reaction temperature.[11]
-
-
Side Reactions & Stability:
-
Dienophile Polymerization: Electron-poor alkenes (dienophiles) can be prone to polymerization, especially at higher temperatures. This depletes the dienophile and complicates purification.
-
Reactant Decomposition: Ensure your starting materials are pure and stable under the reaction conditions. 1,3-cyclohexadiene itself can be susceptible to oxidation.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Diels-Alder reactions.
Question: I am using a Lewis acid catalyst, but my yield has not improved. What could be wrong?
Answer: Lewis acid catalysis is a powerful technique for accelerating Diels-Alder reactions, but several factors can limit its effectiveness:
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Catalyst Choice: Not all Lewis acids are equally effective. Stronger Lewis acids like AlCl₃ or SnCl₄ can be very effective but may also promote side reactions or degradation.[7][12] Milder catalysts like ZnCl₂ or Yb(OTf)₃ may be more suitable for sensitive substrates.[10][12] The choice of catalyst should be tailored to the specific dienophile.
-
Catalyst Deactivation: Lewis acids can be deactivated by trace amounts of water or other protic impurities in the solvent or reagents. Ensure all glassware is flame-dried and solvents are anhydrous.[9] Some starting materials or products may coordinate too strongly with the Lewis acid, inhibiting catalytic turnover.
-
Incorrect Mechanism: Lewis acids work by coordinating to the electron-withdrawing group on the dienophile, lowering its LUMO energy and making it more electrophilic.[7][12] If your dienophile lacks a suitable coordinating group (e.g., a carbonyl or nitrile), the Lewis acid will have little to no effect.
-
Stoichiometry: While catalytic amounts are often sufficient, some reactions, particularly with hindered substrates, may require stoichiometric amounts of the Lewis acid to achieve good conversion.[3]
Category 2: Poor Selectivity (Stereo- and Regioselectivity)
Question: My reaction is producing a mixture of endo and exo products. How can I improve the endo selectivity?
Answer: The formation of endo and exo diastereomers is a common feature of Diels-Alder reactions with cyclic dienes. The endo product is typically the kinetic product, favored by secondary orbital interactions between the diene and the dienophile's substituent.[7][13]
-
Lower the Temperature: The endo transition state is often favored at lower temperatures. Running the reaction at room temperature or below (if the rate is still reasonable) can significantly enhance endo selectivity. The exo product is usually more thermodynamically stable, so higher temperatures can lead to isomerization of the endo product to the exo product via a retro-Diels-Alder reaction.
-
Use a Lewis Acid Catalyst: Lewis acids can enhance endo selectivity. By coordinating to the dienophile, the Lewis acid can magnify the secondary orbital interactions that stabilize the endo transition state.[7][14]
-
Solvent Effects: Polar solvents can sometimes influence the endo/exo ratio. While the effect is substrate-dependent, it is another parameter worth screening.
Diagram of Endo vs. Exo Transition States
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Impurities in (1S,4S)-bicyclo[2.2.2]octane-2,5-dione
Welcome to the technical support center for the analysis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities largely depend on the synthetic route. Common synthesis involves a Diels-Alder reaction followed by further modifications and resolution.[1] Potential impurities can include:
-
Stereoisomers: The most common impurity is the corresponding (1R,4R)-enantiomer. Depending on the synthesis, diastereomeric intermediates may also be present.
-
Starting Materials: Unreacted starting materials, such as derivatives of cyclohexadiene or other precursors used in the initial cycloaddition.
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., rhodium complexes), or solvents used during the synthesis and purification steps.[2]
-
Byproducts: Side-products from the synthesis, such as products of incomplete reaction (e.g., mono-ketones) or rearrangement products.
-
Degradation Products: The diketone can be susceptible to degradation under certain pH or temperature conditions, leading to ring-opened products or polymers.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A multi-technique approach is recommended for comprehensive impurity profiling:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying stereoisomeric impurities, particularly the (1R,4R)-enantiomer.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile organic impurities, such as residual solvents or low molecular weight byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities and for confirming the structure of the main component.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying non-volatile impurities and degradation products that are not amenable to GC-MS analysis.
Q3: How can I effectively separate the (1S,4S) and (1R,4R) enantiomers?
A3: Enantiomeric separation is best achieved using chiral HPLC. Columns with polysaccharide-based chiral stationary phases, such as Chiralcel OD-H or similar, are often effective.[2] The mobile phase typically consists of a mixture of hexane and an alcohol modifier like 2-propanol (isopropanol). Optimization of the mobile phase composition and flow rate is critical to achieving baseline separation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis in a question-and-answer format.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q4: I'm seeing significant peak tailing for the main compound peak. What could be the cause and how do I fix it?
A4: Peak tailing can be caused by several factors. A systematic approach is needed to identify the root cause.
-
Column Overload: Injecting too much sample can saturate the column. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: The analyte may have secondary interactions with active sites (e.g., residual silanols) on the column packing. Consider using a mobile phase with a different pH (if applicable), adding a competitor base in small amounts, or switching to a column with better end-capping.
-
Column Deterioration: A void at the column inlet or a contaminated frit can cause peak tailing. Try reversing and flushing the column (if the manufacturer allows) or replacing the column if it's old.[5]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can lead to band broadening. Ensure all connections are tight and use tubing with the appropriate inner diameter.[5]
Q5: The retention times for my peaks are drifting between injections. What is the issue?
A5: Drifting retention times suggest a lack of system stability.[5]
-
Inadequate Column Equilibration: This is a common cause, especially when using a new mobile phase. Ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes) until a stable baseline is achieved.
-
Mobile Phase Composition Change: The mobile phase composition can change due to the evaporation of a more volatile component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[6]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially for ion-exchange chromatography. Use a column oven to maintain a constant temperature.[6]
-
Pump Issues: Air trapped in the pump head can cause pressure fluctuations and, consequently, retention time shifts.[6] Purge the pump to remove any air bubbles.
Q6: My system pressure is suddenly very high. How do I diagnose and resolve this?
A6: High backpressure is typically due to a blockage in the system.[6] To isolate the blockage, systematically remove components from the flow path, starting from the detector and moving backward toward the pump.
-
Disconnect the column and replace it with a union. If the pressure returns to normal, the blockage is in the column.
-
If the pressure is still high, disconnect the injector and check the pressure again.
-
Continue this process with in-line filters and tubing until the source of the blockage is identified. A plugged column inlet frit is a common culprit.
Quantitative Data Summary
The following tables provide typical starting parameters and troubleshooting tips for HPLC analysis.
Table 1: Example HPLC Parameters for Chiral Separation
| Parameter | Typical Value | Notes |
| Column | Chiralcel OD-H (4.6 x 250 mm, 5 µm) | Or equivalent polysaccharide-based chiral column. |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | Adjust ratio to optimize resolution.[2] |
| Flow Rate | 1.0 mL/min | Lower flow rates may improve resolution. |
| Column Temp. | 25 °C | Maintain constant temperature for reproducibility. |
| Injection Vol. | 10 µL | Adjust based on sample concentration. |
| Detection | UV at 210 nm | |
| Sample Conc. | 1 mg/mL in mobile phase | Ensure sample is fully dissolved. |
Table 2: HPLC Troubleshooting Quick Reference
| Issue | Probable Cause | Recommended Solution |
| Peak Tailing | Column overload; Secondary interactions | Reduce sample concentration; Modify mobile phase.[7] |
| Retention Time Drift | Poor column equilibration; Mobile phase change | Equilibrate longer; Prepare fresh mobile phase.[5] |
| High Backpressure | Blockage in column or tubing | Systematically isolate and replace the blocked part.[6] |
| Split Peaks | Partially blocked column inlet frit; Column void | Replace frit; Replace column.[7] |
| Baseline Noise | Air bubbles in detector; Contaminated mobile phase | Purge pump and detector; Filter mobile phase. |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for Enantiomeric Purity
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in the desired ratio (e.g., 90:10 v/v). Filter the mobile phase through a 0.45 µm filter and degas it for 15 minutes using an ultrasonic bath or helium sparging.
-
System Setup: Install a chiral column (e.g., Chiralcel OD-H) into the HPLC system. Set the column oven temperature to 25 °C.
-
System Equilibration: Purge the pump with the mobile phase to remove any air bubbles. Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is observed (typically 30-60 minutes).
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient run time to allow all peaks to elute. The (1S,4S)-enantiomer and the potential (1R,4R)-enantiomer impurity should be resolved.
-
Quantification: Calculate the percentage of the impurity by dividing the area of the impurity peak by the total area of both enantiomer peaks and multiplying by 100.
Protocol 2: GC-MS Method for Volatile Impurity Screening
-
System Setup: Install a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) in the GC-MS system. Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.[3]
-
GC Parameters:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 40:1 split ratio).[3]
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 400.
-
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Injection and Analysis: Inject 1 µL of the sample. Acquire the total ion chromatogram (TIC) and identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available.
Visualizations
The following diagrams illustrate common workflows and troubleshooting logic for impurity analysis.
Caption: General workflow for the comprehensive impurity analysis of a pharmaceutical intermediate.
Caption: Decision tree for troubleshooting HPLC peak tailing issues.
Caption: Logical relationship between synthesis inputs and potential product impurities.
References
- 1. datapdf.com [datapdf.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. (1S,4S)-2-BOC-2,5-DIAZABICYCLO(2.2.2)OCTANE(944238-89-5) 1H NMR [m.chemicalbook.com]
- 5. lcms.cz [lcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
Technical Support Center: Synthesis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
Diels-Alder Reaction Issues
-
Question: My Diels-Alder reaction is resulting in a significant amount of polymer. How can I minimize this?
-
Answer: Polymerization is a common side reaction in Diels-Alder reactions, especially when using reactive dienophiles. To minimize polymerization, consider the following strategies:
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Lowering the reaction temperature: While this may decrease the reaction rate, it can significantly reduce polymerization.
-
Using an inhibitor: The addition of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), can prevent polymerization initiated by radical species.
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Slow addition of the dienophile: Adding the dienophile portion-wise or via a syringe pump can maintain a low instantaneous concentration, disfavoring polymerization.
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Lewis acid catalysis: In some cases, using a Lewis acid catalyst can allow for lower reaction temperatures and shorter reaction times, thereby reducing polymerization.[1]
-
-
-
Question: The stereoselectivity of my Diels-Alder reaction is low. How can I improve it?
-
Answer: Achieving high stereoselectivity is crucial for obtaining the desired enantiomer. Consider these approaches:
-
Chiral auxiliary: Employing a chiral auxiliary on the dienophile can effectively control the facial selectivity of the cycloaddition.
-
Chiral Lewis acid catalyst: The use of a chiral Lewis acid can create a chiral environment around the reactants, favoring the formation of one enantiomer.
-
Solvent effects: The choice of solvent can influence the transition state of the Diels-Alder reaction. Experiment with a range of solvents to optimize stereoselectivity.
-
-
Reduction and Purification Issues
-
Question: I am having difficulty separating the diastereomeric diols after the reduction of the dione. What methods can I use?
-
Answer: The separation of diastereomeric diols can be challenging due to their similar physical properties. The following techniques can be employed:
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Chromatography: While standard column chromatography may be insufficient, techniques like preparative High-Performance Liquid Chromatography (HPLC) can be effective.[2]
-
Derivatization: Converting the diols into esters (e.g., acetates) or other derivatives can alter their chromatographic behavior, facilitating separation.[2] The desired diol can then be regenerated by hydrolysis.
-
Enzymatic resolution: Lipases can selectively acylate or hydrolyze one of the diastereomers, allowing for the separation of the remaining diol or its ester.[3][4]
-
-
-
Question: The yield of my reduction step is low, and I observe over-reduction to the diol. How can I control this?
-
Answer: Over-reduction is a common issue, particularly with highly reactive reducing agents. To improve the yield of the desired hydroxyketone, consider:
-
Choice of reducing agent: Use a milder reducing agent. For example, if you are using a powerful hydride source, consider switching to a more selective one.
-
Stoichiometry: Carefully control the stoichiometry of the reducing agent. Using a slight excess may be necessary, but a large excess will promote over-reduction.
-
Reaction temperature: Perform the reduction at a lower temperature to decrease the reaction rate and improve selectivity.
-
Biocatalysis: Genetically engineered yeasts can offer high chemo- and enantioselectivity for the reduction of bicyclic diones, minimizing over-reduction.[2]
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.
Table 1: Comparison of Bioreduction Methods for Racemic bicyclo[2.2.2]octane-2,5-dione
| Biocatalyst | Substrate Concentration | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Baker's Yeast | - | (-)-3-hydroxy-dione | 45 | 80 |
| Baker's Yeast | - | (+)-4-hydroxy-dione | 12 | 80 |
| TMB4100 (overexpressing YMR226c) | 5 g/L | (-)-3-hydroxy-dione | 32 | 94 |
| TMB4100 (overexpressing YMR226c) | 5 g/L | (+)-4-hydroxy-dione | 38 | >99 |
Data extracted from a study on the efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione.[2]
Experimental Protocols
Protocol 1: Diels-Alder approach to bicyclo[2.2.2]octane-2,5-dione
This protocol describes a general procedure for the Diels-Alder reaction to form the bicyclo[2.2.2]octane core.
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diene (e.g., 1,3-cyclohexadiene) in a suitable solvent (e.g., toluene).
-
Reaction Setup: Add the dienophile (e.g., maleic anhydride) to the solution. If prone to polymerization, add a radical inhibitor (e.g., a crystal of hydroquinone).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Diels-Alder Reaction
Caption: A decision tree for troubleshooting low yields in the Diels-Alder synthesis step.
References
- 1. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 2. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: (1S,4S)-bicyclo[2.2.2]octane-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on information for structurally related compounds, it is recommended to store this compound at 2-8°C in a tightly sealed container.[1] To minimize degradation, it is also advisable to protect it from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: What is the expected shelf life of this compound?
Currently, there is no readily available quantitative data on the long-term stability and specific shelf life of this compound. It is recommended to perform periodic quality control checks to assess the purity of the compound, especially if it has been stored for an extended period or if visual changes are observed.
Q3: Are there any known stability issues with this compound?
There are reports of unexpected polymerization occurring during the synthesis of optically active bicyclo[2.2.2]octane-2,5-diones.[2] While the specific conditions triggering this polymerization are not fully detailed, it suggests a potential instability of the monomeric form. Users should be vigilant for any changes in the physical appearance of the compound, such as solidification, discoloration, or the formation of a viscous liquid.
Q4: Is this compound sensitive to air or moisture?
While specific data on the air and moisture sensitivity of this compound are limited, ketones, in general, can be susceptible to oxidation and reactions with water. Given that a related bicyclic compound, 1,4-Diazabicyclo[2.2.2]octane, is described as hygroscopic, it is prudent to handle this compound in a dry environment and to store it in a tightly sealed container to protect it from atmospheric moisture.[3]
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively documented in the available literature, bicyclic ketones can potentially undergo various reactions leading to degradation. These may include oxidation, particularly at the alpha-position to the carbonyl groups, and reactions catalyzed by acidic or basic impurities. The aforementioned polymerization is also a significant degradation pathway to consider.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, discoloration, oily residue) | 1. Absorption of moisture. 2. Degradation or polymerization. 3. Contamination. | 1. Handle the compound in a glovebox or under an inert atmosphere. 2. Re-evaluate the purity of the compound using an appropriate analytical method (e.g., HPLC, GC, NMR). 3. If purity is compromised, consider purification or acquiring a new batch. |
| Inconsistent experimental results | 1. Degradation of the starting material. 2. Presence of impurities. | 1. Check the purity of the this compound before use. 2. Store the compound under the recommended conditions (2-8°C, inert atmosphere). 3. Run a control experiment with a freshly opened or purified batch of the compound. |
| Formation of an insoluble material in solution | 1. Polymerization of the compound. 2. Reaction with the solvent or other reagents. | 1. Filter the solution to remove the insoluble material. 2. Analyze the insoluble material to identify its nature. 3. Re-evaluate the compatibility of the compound with the chosen solvent and reaction conditions. |
Incompatibility Data
Ketones as a chemical class are known to be incompatible with certain substances. While specific incompatibility data for this compound is not available, the following general incompatibilities for ketones should be considered:
| Incompatible Agent | Potential Hazard |
| Oxidizing agents | Can lead to vigorous reactions, potentially causing fire or explosion. |
| Strong reducing agents | May react exothermically. |
| Strong acids | Can catalyze degradation or polymerization. |
| Strong bases | Can catalyze aldol-type condensation reactions or other degradations. |
Source: General chemical compatibility charts for ketones.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment of this compound
This protocol outlines a general approach to assess the stability of the compound under various conditions.
1. Sample Preparation and Storage:
- Divide a homogenous batch of this compound into several aliquots in appropriate containers (e.g., amber glass vials with screw caps).
- Store the aliquots under different conditions to be tested (e.g., 2-8°C, room temperature, elevated temperature; protected from light vs. exposed to light; inert atmosphere vs. ambient air).
2. Initial Analysis (Time Zero):
- Analyze an initial aliquot to determine the baseline purity and characteristics of the compound.
- Recommended analytical methods include:
- High-Performance Liquid Chromatography (HPLC): To determine purity and detect degradation products.
- Gas Chromatography (GC): Suitable for volatile compounds and can also be used for purity assessment.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and detect any structural changes.
- Visual Appearance: Record the color, form (e.g., crystalline, powder), and any other physical characteristics.
3. Periodic Testing:
- At predetermined time intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.
- Perform the same set of analytical tests as in the initial analysis.
4. Data Analysis:
- Compare the results from each time point to the initial data.
- Look for changes in purity, the appearance of new peaks in chromatograms (indicating degradation products), or changes in spectroscopic data.
- Quantify the extent of degradation, if any, under each storage condition.
Visualizations
Caption: Workflow for a stability study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
Spectroscopic Characterization of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Comparative NMR Analysis
A detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione is presented, alongside a comparative assessment with structurally related cyclic and bicyclic ketones. This guide provides researchers, scientists, and drug development professionals with key spectral data and experimental protocols to aid in the identification and characterization of this and similar molecular scaffolds.
This compound is a chiral bicyclic dione of significant interest in synthetic organic chemistry due to its rigid framework and stereodefined structure. NMR spectroscopy is an essential tool for the unambiguous structural elucidation of such molecules. This guide offers a comprehensive summary of its ¹H and ¹³C NMR spectral data, placing it in context with other common cyclic ketones.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and two alternative ketones, bicyclo[2.2.1]heptan-2-one and cyclohexanone. The data for bicyclo[2.2.2]octane-2,5-dione is based on the racemic mixture, which is expected to have identical NMR spectra to the enantiomerically pure (1S,4S) form in an achiral solvent.
Table 1: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| bicyclo[2.2.2]octane-2,5-dione | C1, C4 (Bridgehead CH) | 60.12 |
| C2, C5 (C=O) | 212.0 (Assignment inferred) | |
| C3, C6, C7, C8 (CH₂) | 36.5 (Assignment inferred) | |
| bicyclo[2.2.1]heptan-2-one | C1 (Bridgehead CH) | 45.4 |
| C2 (C=O) | 218.0 | |
| C3 (CH₂) | 40.8 | |
| C4 (Bridgehead CH) | 37.5 | |
| C5, C6 (CH₂) | 27.5, 24.5 | |
| C7 (CH₂) | 36.5 | |
| cyclohexanone | C1 (C=O) | 212.7 |
| C2, C6 (CH₂) | 42.1 | |
| C3, C5 (CH₂) | 27.1 | |
| C4 (CH₂) | 25.2 |
Table 2: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| bicyclo[2.2.2]octane-2,5-dione | H1, H4 (Bridgehead) | 2.60 | multiplet |
| H7, H8 (syn to C=O) | 2.22 | multiplet | |
| H7', H8' (anti to C=O) | 2.05 | multiplet | |
| H3, H6 | 1.94 | multiplet | |
| bicyclo[2.2.1]heptan-2-one | H1 (Bridgehead) | 2.58 | multiplet |
| H3 (exo) | 1.95 | doublet of doublets | |
| H3 (endo) | 1.85 | doublet of doublets | |
| H4 (Bridgehead) | 2.45 | multiplet | |
| H5, H6 | 1.5-1.7 | multiplet | |
| H7 (syn) | 1.45 | doublet | |
| H7 (anti) | 1.35 | doublet | |
| cyclohexanone | H2, H6 (α-protons) | 2.33 | triplet |
| H3, H5 (β-protons) | 1.86 | quintet | |
| H4 (γ-protons) | 1.71 | quintet |
Experimental Protocols
General NMR Spectroscopy Protocol
Sample Preparation:
-
Approximately 5-10 mg of the solid sample, such as this compound, is accurately weighed.
-
The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry vial.
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added if quantitative analysis or precise chemical shift referencing is required.
-
The solution is then transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
-
For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
Visualized Workflows
The following diagrams illustrate the general workflow for sample preparation and NMR data acquisition, as well as a logical diagram for the structural elucidation process using NMR data.
A Comparative Guide to the Synthetic Routes of Bicyclo[2.2.2]octane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Bicyclo[2.2.2]octane-2,5-dione is a valuable chiral building block in organic synthesis, notably serving as a precursor for chiral diene ligands used in asymmetric catalysis. Its rigid bicyclic framework has also made it a target in the development of novel therapeutics. This guide provides a comparative analysis of two prominent synthetic routes to this key intermediate: a chemo-enzymatic approach centered on a Diels-Alder reaction and a multi-step synthesis involving a 1,2-carbonyl transposition.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and characteristics.
| Parameter | Route 1: Chemo-enzymatic (Diels-Alder) | Route 2: 1,2-Carbonyl Transposition |
| Starting Material | 2-(Trimethylsiloxy)-1,3-cyclohexadiene & 2-Chloroacrylonitrile | (1R,4S,6S)-6-Hydroxybicyclo[2.2.2]octan-2-one |
| Number of Steps | 4 | 9 |
| Overall Yield | 60% (for racemic dione) | Not explicitly stated in available literature |
| Enantiopurity | Racemic product, requires subsequent resolution | >98% ee (for chiral dione) |
| Key Reactions | Diels-Alder Cycloaddition, Ketalization, Hydrolysis | Protection, Silylation, Reduction, Oxidation |
| Reagents & Conditions | Moderate temperatures, standard organic reagents | Requires a broader range of reagents including DIBAL-H and Swern oxidation conditions |
Synthetic Pathways: A Visual Representation
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Route 1: Chemo-enzymatic Synthesis via Diels-Alder Reaction
Route 2: 1,2-Carbonyl Transposition
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Chemo-enzymatic Synthesis via Diels-Alder Reaction
This route provides the racemic bicyclo[2.2.2]octane-2,5-dione in a practical four-step sequence with a 60% overall yield.
Step 1: [4+2] Cycloaddition To a solution of 2-chloroacrylonitrile in a suitable solvent, 2-(trimethylsiloxy)-1,3-cyclohexadiene is added. The reaction mixture is stirred at room temperature, leading to the formation of the Diels-Alder adduct. The intermediate enol silyl ether is cleaved in situ.
Step 2: Ketal Protection The crude adduct from the previous step is dissolved in benzene with ethylene glycol and a catalytic amount of p-toluenesulfonic acid. The mixture is refluxed with a Dean-Stark trap to remove water, affording the ketal-protected intermediate.
Step 3: Hydrolysis to Monoacetal The ketal-protected intermediate is subjected to hydrolysis to yield the monoacetal. This two-step protection and hydrolysis sequence proceeds with an 85% yield.
Step 4: Deprotection The monoacetal is treated with 10% aqueous HCl in THF at room temperature to hydrolyze the ketal group, yielding the final product, racemic bicyclo[2.2.2]octane-2,5-dione, in quantitative yield.
Route 2: 1,2-Carbonyl Transposition
This nine-step route begins with the optically active (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one and yields the enantiomerically pure this compound with an enantiomeric excess greater than 98%[1][2]. While the overall yield is not explicitly stated in the readily available literature, the key transformations are outlined below.
Key Transformations: The synthesis involves a sequence of reactions including:
-
Protection of the hydroxyl and carbonyl groups.
-
Formation of a silyl enol ether .
-
Reduction of the ketone, for which Diisobutylaluminium hydride (DIBAL-H) is a common reagent for such transformations.
-
Selective deprotection and protection steps to differentiate the two hydroxyl groups.
-
Oxidation of the newly revealed hydroxyl group to a ketone.
-
Deprotection of the remaining protecting group.
-
A final oxidation step to furnish the desired dione.
One of the key intermediates in this synthesis is (1S,2S,4S,5S)-2-((tert-Butyldimethylsilyl)oxy)bicyclo[2.2.2]octan-5-ol, which is obtained via the reduction of the corresponding silyl enol ether. The final step to the dione involves the oxidation of a diol precursor. A Swern oxidation is a common method for such transformations.
Conclusion
The choice between these two synthetic routes depends heavily on the desired outcome and available resources. The chemo-enzymatic Diels-Alder route offers a significantly shorter and higher-yielding pathway to racemic bicyclo[2.2.2]octane-2,5-dione. This makes it an attractive option for producing the racemic compound on a larger scale. However, it necessitates a subsequent resolution step to obtain the enantiomerically pure material, which can add to the overall cost and reduce the final yield of the desired enantiomer.
In contrast, the 1,2-carbonyl transposition route provides direct access to the highly enantiopure dione. While this route is considerably longer and likely has a lower overall yield due to the number of steps, it bypasses the need for chiral resolution. This can be advantageous when high enantiopurity is critical from the outset and when the starting chiral material is readily available.
For researchers in drug development, the 1,2-carbonyl transposition route might be preferable for accessing specific enantiomers for biological evaluation. For those in materials science or catalysis who may be able to utilize the racemic mixture or have efficient resolution methods, the Diels-Alder approach offers a more practical and scalable synthesis.
References
Determining the Enantiomeric Purity of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Comparative Guide
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, ensuring the stereochemical purity of chiral molecules. For a C2-symmetric chiral ketone like (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, a key precursor for chiral ligands, several analytical techniques can be employed. This guide provides a comparative overview of the most common methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, and available instrumentation. Chiral chromatography, including HPLC and GC, is a direct and widely used method for separating enantiomers. NMR spectroscopy, on the other hand, typically requires the use of chiral auxiliaries to induce a chemical shift difference between enantiomers.
| Method | Principle | Sample Throughput | Accuracy | Key Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Low to Medium | High (typically <1% error) | Method development can be time-consuming. Requires a suitable chiral column. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase based on differences in their interactions. | Medium to High | High (typically <1% error) | The analyte must be volatile and thermally stable. |
| NMR Spectroscopy | Use of a chiral derivatizing agent or chiral solvating agent to form diastereomers or diastereomeric complexes with distinct NMR signals. | High | Moderate (typically ±1-10% error) | Can be rapid and does not require chromatographic separation. The choice of chiral auxiliary is crucial.[1] |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | High | Moderate (typically ±7% error) | Rapid analysis suitable for high-throughput screening. Requires a calibration curve.[2][3] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation. For bicyclic ketones, polysaccharide-based CSPs are often effective.[4]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis or Diode Array Detector (DAD)
-
Chiral Column (e.g., Chiralcel OJ)
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized.
General Procedure:
-
Sample Preparation: Dissolve a small amount of the bicyclo[2.2.2]octane-2,5-dione sample in the mobile phase.
-
Method Development:
-
Start with a standard mobile phase composition (e.g., 90:10 n-hexane:isopropanol).
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Optimize the mobile phase composition to achieve baseline separation of the enantiomeric peaks.
-
-
Analysis:
-
Inject the sample to be analyzed.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like bicyclo[2.2.2]octane-2,5-dione, chiral GC offers a high-resolution separation method.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column (e.g., a cyclodextrin-based column)
Carrier Gas:
-
Helium or Hydrogen
General Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
Method Development:
-
Inject a racemic standard to determine the retention times of the enantiomers.
-
Optimize the temperature program (gradient or isothermal) to achieve baseline separation.
-
-
Analysis:
-
Inject the sample.
-
Record the chromatogram.
-
-
Calculation of Enantiomeric Excess (ee):
-
The calculation is the same as for HPLC, based on the integrated peak areas.
-
NMR Spectroscopy
NMR spectroscopy provides a rapid method for ee determination without the need for chromatographic separation. The use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) is necessary to create a diastereomeric environment, which results in distinguishable signals for the enantiomers in the NMR spectrum.[1][5]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Chiral Derivatizing Agent (e.g., a chiral amine to form a diastereomeric imine) or Chiral Solvating Agent (e.g., a chiral lanthanide shift reagent).
-
Deuterated solvent (e.g., CDCl₃).
General Procedure (using a Chiral Derivatizing Agent):
-
Reaction: React the bicyclo[2.2.2]octane-2,5-dione sample with a stoichiometric amount of the chiral derivatizing agent in an NMR tube.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these signals.
-
-
Calculation of Diastereomeric Excess (de), which corresponds to ee:
-
de (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100
-
Where Integration₁ and Integration₂ are the integral values of the signals for the two diastereomers.
-
Conclusion
For the accurate and precise determination of the enantiomeric excess of this compound, Chiral HPLC and Chiral GC are the methods of choice, offering high resolution and accuracy. Chiral HPLC, in particular, has been successfully applied to this compound. NMR spectroscopy offers a rapid, high-throughput alternative, which can be particularly useful for screening reactions, although it may have lower accuracy. The selection of the most appropriate method will be guided by the specific requirements of the research, including the need for accuracy, the number of samples, and the available instrumentation.
References
A Comparative Analysis of the Reactivity of Bicyclo[2.2.2]octane-2,5-dione and Other Diketones
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative reactivity of bicyclo[2.2.2]octane-2,5-dione, supported by experimental data and detailed protocols.
Bicyclo[2.2.2]octane-2,5-dione, a rigid bicyclic diketone, presents a unique scaffold of significant interest in organic synthesis and drug discovery. Its constrained framework influences the reactivity of its carbonyl groups, distinguishing it from more flexible cyclic and acyclic diketones. This guide provides a comparative analysis of the reactivity of bicyclo[2.2.2]octane-2,5-dione in several key chemical transformations, including enolization, reduction, and cycloaddition reactions, benchmarked against other diketones.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, offering a direct comparison of reaction rates and yields for bicyclo[2.2.2]octane-2,5-dione and other selected diketones.
Table 1: Comparison of Enolization Rates
| Diketone/Ketone | Second-Order Rate Constant (k, L mol⁻¹ s⁻¹) | Relative Rate |
| Bicyclo[2.2.2]octane-2,5-dione | (9.7 ± 1.5) × 10⁻¹ | 76 |
| Bicyclo[2.2.2]octan-2-one | (1.27 ± 0.02) × 10⁻² | 1 |
| Bicyclo[2.2.2]octane-2,6-dione | (3.4 ± 1.2) × 10⁻⁵ | 2.7 × 10⁻³ |
Data sourced from a study on NaOD-catalyzed H/D exchange in 60:40 (v/v) dioxane–D₂O at 25.0 °C[1][2].
Table 2: Bioreduction of Bicyclo[2.2.2]octane-2,5-dione
| Product Hydroxyketone | Enantiomeric Excess (ee, %) | Isolated Yield (%) |
| (-)-3-hydroxybicyclo[2.2.2]octan-2-one | 84–98 | 45 |
| (+)-4-hydroxybicyclo[2.2.2]octan-2-one | >99 | 12 |
Data from the bioreduction using genetically engineered Saccharomyces cerevisiae[3][4].
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Enolization Rate Measurement via H/D Exchange
This protocol is adapted from the kinetic studies of the deprotonation of bicyclic ketones[1][2].
Objective: To determine the rate of enolization by measuring the rate of deuterium incorporation at the α-position to the carbonyl group.
Materials:
-
Bicyclo[2.2.2]octane-2,5-dione
-
Dioxane-d₈
-
Deuterium oxide (D₂O)
-
Sodium deuteroxide (NaOD) solution (0.04 M in D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a 60:40 (v/v) dioxane-d₈:D₂O solvent mixture.
-
Dissolve a known concentration of bicyclo[2.2.2]octane-2,5-dione in the solvent mixture in an NMR tube.
-
Initiate the reaction by adding a specific volume of the standardized NaOD solution to the NMR tube at 25.0 °C.
-
Immediately acquire ¹H NMR spectra at timed intervals.
-
Monitor the decrease in the integral of the α-proton signals and the appearance of the corresponding deuterated species.
-
Calculate the pseudo-first-order rate constant from the slope of a plot of ln([α-H]t/[α-H]₀) versus time.
-
The second-order rate constant is obtained by dividing the pseudo-first-order rate constant by the concentration of NaOD.
Bioreduction of Bicyclo[2.2.2]octane-2,5-dione
This protocol is based on the efficient bioreduction using genetically engineered Saccharomyces cerevisiae[3][4].
Objective: To perform the enantioselective reduction of a diketone to the corresponding hydroxyketones using a biocatalyst.
Materials:
-
Bicyclo[2.2.2]octane-2,5-dione
-
Genetically engineered Saccharomyces cerevisiae (e.g., TMB4100 overexpressing YMR226c)
-
Glucose
-
Yeast extract
-
Peptone
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Cultivate the genetically engineered S. cerevisiae in a suitable growth medium (e.g., YPD).
-
Harvest and wash the yeast cells.
-
Prepare a suspension of the yeast cells in a phosphate buffer containing glucose.
-
Add bicyclo[2.2.2]octane-2,5-dione to the yeast suspension.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress using TLC or GC.
-
Once the desired conversion is reached, stop the reaction by centrifuging the yeast cells.
-
Extract the supernatant with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting hydroxyketones by silica gel column chromatography.
-
Determine the enantiomeric excess of the products using chiral HPLC or GC.
Mandatory Visualization
The following diagrams illustrate key reaction pathways and experimental workflows.
Caption: Base-catalyzed enolization of bicyclo[2.2.2]octane-2,5-dione.
Caption: Experimental workflow for the bioreduction of diketones.
Discussion of Reactivity
The enhanced enolization rate of bicyclo[2.2.2]octane-2,5-dione compared to its monoketone counterpart and its 2,6-dione isomer can be attributed to the through-space interaction between the two carbonyl groups. This interaction stabilizes the resulting enolate, thereby accelerating its formation. In contrast, the rigid structure of bicyclo[2.2.2]octane-2,6-dione likely introduces significant strain upon enolization, leading to a drastically reduced rate.
In bioreduction, the high enantioselectivity observed highlights the utility of biocatalysis in accessing chiral building blocks from this symmetrical diketone. The facial selectivity of the enzyme-catalyzed reduction is a key advantage over traditional chemical reducing agents, which often yield racemic or diastereomeric mixtures.
Further research into other reactions, such as Baeyer-Villiger oxidation and various nucleophilic additions, will continue to elucidate the unique reactivity profile of bicyclo[2.2.2]octane-2,5-dione and expand its applications in complex molecule synthesis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Experimental and AM1 calculational studies of the... [experts.mcmaster.ca]
- 3. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Reactivity of Bicyclo[2.2.2]octane-2,5-dione: A Computational and Experimental Comparison
For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of complex molecules like bicyclo[2.2.2]octane-2,5-dione is paramount for designing novel synthetic pathways and potent therapeutic agents. This guide provides a comparative analysis of the computationally studied and experimentally verified reaction mechanisms of this bridged bicyclic dione, offering insights into its reactivity and highlighting areas for future investigation.
The rigid, strained framework of bicyclo[2.2.2]octane-2,5-dione presents a unique platform for studying fundamental organic reactions. Computational chemistry, in concert with experimental validation, has begun to shed light on its behavior, particularly concerning its enolization and potential photochemical transformations.
Comparing Reaction Pathways: Enolization vs. Photochemical Rearrangement
Two primary reaction manifolds have been explored for bicyclo[2.2.2]octane-2,5-dione and its derivatives: base-catalyzed enolization and photochemical rearrangement. Computational and experimental data provide a basis for comparing these distinct pathways.
Base-Catalyzed Deprotonation and Enolization
The kinetics of NaOD-catalyzed H/D exchange at the C3 position, alpha to a carbonyl group, in bicyclo[2.2.2]octane-2,5-dione have been investigated both experimentally and computationally.[1] These studies reveal a significant rate enhancement compared to a related monoketone, bicyclo[2.2.2]octan-2-one.
Table 1: Experimental and Computational Data for Enolization
| Compound | Experimental Second-Order Rate Constant (L mol⁻¹ s⁻¹) | Computational Method | Calculated Heat of Formation (Enolate) (kcal/mol) |
| Bicyclo[2.2.2]octane-2,5-dione | (9.7 ± 1.5) × 10⁻¹ | AM1 | -80.3 (exo), -80.4 (endo) |
| Bicyclo[2.2.2]octan-2-one | (1.27 ± 0.02) × 10⁻² | AM1 | Not Reported |
The rate enhancement in the dione is attributed to the inductive effect of the second carbonyl group. Computational studies using the AM1 method support the experimental findings, providing insights into the energetics of the enolate intermediates.
Photochemical Transformations: A Frontier of Exploration
While specific computational studies on the photochemistry of bicyclo[2.2.2]octane-2,5-dione are limited, research on analogous bicyclo[2.2.2]oct-7-ene-2,5-diones provides valuable predictive insights.[2] These studies suggest two potential competing photochemical pathways upon irradiation: an oxa-di-π-methane rearrangement and formal ketene extrusion.
Table 2: Plausible Photochemical Reactions of Bicyclo[2.2.2]octane-2,5-dione (based on analogues)
| Reaction Pathway | Predicted Products | Computational Approach (Hypothetical) | Key Intermediates (Hypothetical) |
| Oxa-di-π-methane Rearrangement | Tricyclic ketone | CASSCF/CASPT2 | Diradical species |
| Formal Ketene Extrusion | Cyclohexenone and Ketene | DFT (B3LYP) | Acyl radical |
Further computational investigations, such as Complete Active Space Self-Consistent Field (CASSCF) and Density Functional Theory (DFT) studies, are necessary to delineate the precise mechanisms, identify transition states, and calculate the activation barriers for these potential photochemical transformations of bicyclo[2.2.2]octane-2,5-dione.
Experimental Protocols
Synthesis of Bicyclo[2.2.2]octane-2,5-dione
A practical chemo-enzymatic synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione has been reported.[3] The key steps involve a Diels-Alder reaction followed by enzymatic resolution.
Protocol:
-
Diels-Alder Reaction: Reacting 1,3-cyclohexadiene with an appropriate dienophile (e.g., p-benzoquinone) to form the bicyclo[2.2.2]octene skeleton.
-
Reduction: Selective reduction of the double bond to yield the saturated bicyclo[2.2.2]octane framework.
-
Oxidation: Oxidation of the corresponding diol to the desired dione.
-
Enzymatic Resolution: Use of an immobilized lipase for the resolution of an enol acetate derivative to obtain the homochiral dione.
Base-Catalyzed H/D Exchange (Enolization) Study[1]
Protocol:
-
Reaction Setup: A solution of bicyclo[2.2.2]octane-2,5-dione in a 60:40 (v/v) dioxane-D₂O mixture is prepared.
-
Initiation: The reaction is initiated by the addition of a standardized NaOD solution.
-
Monitoring: The rate of deuterium incorporation at the C3 position is monitored over time using ¹H NMR spectroscopy.
-
Analysis: The second-order rate constants are determined from the kinetic data.
Visualizing Reaction Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical flow of the discussed reaction pathways.
Caption: Base-catalyzed enolization of bicyclo[2.2.2]octane-2,5-dione.
Caption: Hypothesized photochemical pathways for bicyclo[2.2.2]octane-2,5-dione.
Future Directions
The computational analysis of bicyclo[2.2.2]octane-2,5-dione reaction mechanisms is a burgeoning field. While the enolization pathway is relatively well-understood, the photochemical reactivity of this molecule remains largely unexplored from a theoretical standpoint. Future research should focus on:
-
High-level computational studies (DFT, CASSCF) to elucidate the detailed mechanisms of potential photochemical rearrangements.
-
Comparative computational analysis of different reaction pathways to predict product distributions under various conditions.
-
Experimental validation of computationally predicted reaction outcomes to forge a stronger link between theory and practice.
By continuing to leverage the power of computational chemistry, the scientific community can unlock the full potential of bicyclo[2.2.2]octane-2,5-dione and its derivatives in the development of novel chemical entities and therapeutic agents.
References
- 1. Experimental and AM1 calculational studies of the... [experts.mcmaster.ca]
- 2. Photochemistry of bicyclo[2.2.2]oct-7-ene-2,5-diones and the corresponding 5-hydroxyimino and 5-methylene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A practical chemo-enzymatic synthesis of homochiral bicyclo[2.2.2]octane-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Bicyclo[2.2.2]octane Derivatives
The bicyclo[2.2.2]octane scaffold, a rigid and three-dimensional carbocyclic framework, has garnered significant attention in medicinal chemistry. Its unique conformational constraints and synthetic accessibility make it an attractive template for the design of novel therapeutic agents. This guide provides a comparative overview of the diverse biological activities exhibited by various bicyclo[2.2.2]octane derivatives, supported by experimental data and detailed methodologies to aid researchers and drug development professionals.
Data Summary of Biological Activities
The biological activities of bicyclo[2.2.2]octane derivatives span a wide range of therapeutic areas, including oncology, virology, microbiology, and neurology. The following table summarizes the quantitative data from various studies, highlighting the potency of these compounds against different biological targets.
| Compound Class | Derivative | Biological Activity | Target/Assay | Cell Line/Organism | Activity (IC50/MIC/EC50) | Reference |
| Anticancer Agents | Spiro-bicyclo[2.2.2]octane Paclitaxel Mimetic | Cytotoxicity | Microtubule Stabilization | MCF-7 (Breast Cancer) | Toxic, but less active than paclitaxel | [1] |
| Fused Bicyclo[2.2.2]octene | SARS-CoV-2 3CLpro Inhibition | FRET-based inhibition assay | - | IC50: 102.2 ± 1.5 μM | [2] | |
| N-phosphonoalkyl bicyclic β-Amino Acid | Cytotoxicity | - | HeLa (Cervical Cancer) | Moderate activity | [3] | |
| Penicillium oxalicum Derivative 1 | Cytotoxicity | CCK-8 Assay | FADU (Pharyngeal Cancer) | IC50: 0.43 ± 0.03 μM | [4] | |
| Antiviral Agents | Spirooliganone C | Anti-Coxsackievirus B3 (CVB3) | - | - | IC50: 11.11 μmol/L | [5] |
| Spirooliganone Derivative (+)-5 | Anti-Coxsackievirus B3 (CVB3) | - | - | IC50: 1.11 μmol/L | [5] | |
| Prenylated C6-C3 Derivative 3 | Anti-Coxsackievirus B3 (CVB3) | - | - | IC50: 33.3 µM | [6] | |
| Prenylated C6-C3 Derivative 5 | Anti-Coxsackievirus B3 (CVB3) | - | - | IC50: 6.4 µM | [6] | |
| Sorbicatechol Derivative 7e | Anti-HIV-1 | - | - | IC50: ~32 μM | [7] | |
| Antimicrobial Agents | Pseudallenes A | Antifungal | Broth Microdilution | Fusarium proliferatum | MIC: 2 μg/mL | [8] |
| Pseudallenes A | Antifungal | Broth Microdilution | Colletotrichum spicifera | MIC: 4 μg/mL | [8] | |
| Pseudallenes A | Antifungal | Broth Microdilution | Colletotrichum gloeosporioides | MIC: 4 μg/mL | [8] | |
| Tetracationic DABCO Derivative 1a | Antibacterial | - | P. aeruginosa | MIC: 2.5 μg/mL | [9] | |
| Tetracationic DABCO Derivative 1a | Antibacterial | - | S. aureus | MIC: 5.0 μg/mL | [9] | |
| Neuroprotective Agents | Spiroindole Alkaloid | Neuroprotection (against OGD) | - | SH-SY5Y (Neuroblastoma) | EC50: 10.4 μM | [10] |
| Diterpenoid Derivative 1 | Neuroprotection (against OGD) | - | SH-SY5Y (Neuroblastoma) | EC50: 27.72 μM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for some of the key assays cited in the table above.
Cell Viability and Cytotoxicity Assays
CCK-8 (Cell Counting Kit-8) Assay
This colorimetric assay is used to determine the number of viable cells in cell proliferation and cytotoxicity assays.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add 10 µL of the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing
Broth Microdilution Method (for MIC determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Antiviral Assays
Anti-HIV Activity Assay in MT-4 Cells
This assay is used to evaluate the ability of a compound to inhibit HIV replication.
-
Cell Culture: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Infection: Infect MT-4 cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Add serial dilutions of the test compound to the infected cell culture.
-
Incubation: Incubate the cultures for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Assessment of Viral Replication: Viral replication can be assessed by measuring the activity of reverse transcriptase in the culture supernatant or by quantifying the amount of viral p24 antigen using an ELISA.
-
Data Analysis: The IC50 value is the concentration of the compound that inhibits viral replication by 50%.
Visualizations
The following diagrams illustrate key concepts and workflows related to the biological evaluation of bicyclo[2.2.2]octane derivatives.
Caption: A generalized workflow for the discovery and evaluation of bioactive bicyclo[2.2.2]octane derivatives.
Caption: A flowchart illustrating the key steps in a typical in vitro cytotoxicity assay.
Caption: A conceptual diagram illustrating the Structure-Activity Relationship (SAR) studies of bicyclo[2.2.2]octane derivatives.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemoenzymatic Total Synthesis of Sorbicatechol Structural Analogues and Evaluation of Their Antiviral Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Pseudallenes A and B, new sulfur-containing ovalicin sesquiterpenoid derivatives with antimicrobial activity from the deep-sea cold seep sediment-derived fungus Pseudallescheria boydii CS-793 [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Spectroscopic Comparison of Bicyclo[2.2.2]octane-2,5-dione Enantiomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the stereochemical properties of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the enantiomers of bicyclo[2.2.2]octane-2,5-dione, a rigid bicyclic ketone with significant applications in asymmetric synthesis and as a chiral building block.
The defining difference between enantiomers lies in their interaction with plane-polarized light, a property known as optical activity. Consequently, chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are the primary tools for distinguishing between the (+)- and (-)-enantiomers of bicyclo[2.2.2]octane-2,5-dione. In contrast, standard spectroscopic techniques that do not employ polarized light, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are expected to yield identical results for both enantiomers, as these methods are insensitive to the spatial arrangement of atoms that defines chirality.
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for the enantiomers of bicyclo[2.2.2]octane-2,5-dione.
Table 1: Chiroptical Spectroscopy Data
| Spectroscopic Technique | (+)-(1S,4S)-bicyclo[2.2.2]octane-2,5-dione | (-)-(1R,4R)-bicyclo[2.2.2]octane-2,5-dione |
| Circular Dichroism (CD) | Positive Cotton Effect | Negative Cotton Effect[1] |
| Optical Rotatory Dispersion (ORD) | Positive Cotton Effect | Negative Cotton Effect[1] |
Note: The signs of the Cotton effects are crucial for assigning the absolute configuration of the enantiomers. The (1S,4S) enantiomer exhibits a positive Cotton effect, while the (1R,4R) enantiomer shows a negative one, as analyzed by the generalized octant rule.[1]
Table 2: Achiral Spectroscopy Data
| Spectroscopic Technique | Expected/Reported Data for both Enantiomers |
| ¹³C NMR | Instrument: Varian CFT-20. Data available for the racemic mixture.[2] |
| IR Spectroscopy | Data available for the racemic mixture.[3] |
| Mass Spectrometry (MS) | Molecular Weight: 138.16 g/mol .[2] Data available for the racemic mixture.[3] |
| ¹H NMR | Data available for the racemic mixture.[3] |
Note: The spectroscopic data for achiral techniques are identical for both enantiomers. The data provided is for the racemic mixture, as is commonly reported.
Experimental Workflow
The general workflow for the spectroscopic comparison of bicyclo[2.2.2]octane-2,5-dione enantiomers involves several key stages, from the synthesis of the racemic mixture to the separation and subsequent spectroscopic analysis of the individual enantiomers.
Caption: Experimental workflow for the spectroscopic comparison of bicyclo[2.2.2]octane-2,5-dione enantiomers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Synthesis and Resolution of Bicyclo[2.2.2]octane-2,5-dione Enantiomers
A practical method for obtaining homochiral bicyclo[2.2.2]octane-2,5-dione is through chemo-enzymatic synthesis.[4] An alternative approach involves the synthesis of the racemic dione followed by resolution. One reported method for resolution involves the use of a chiral auxiliary. For example, the racemic diketone can be resolved by fractional recrystallization of its dihydrazone with (R)-5-(1-phenylethyl)semioxamazide. Another method involves the resolution of a precursor diacid with brucine or quinine.[1]
2. Circular Dichroism (CD) Spectroscopy
-
Instrumentation: A standard circular dichroism spectrophotometer.
-
Sample Preparation: Prepare solutions of the separated (+)- and (-)-enantiomers in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. The solvent should be transparent in the wavelength range of interest.
-
Data Acquisition: Record the CD spectra over a wavelength range that covers the n-π* transition of the carbonyl groups (typically around 280-320 nm). The spectra are recorded as the difference in absorption of left and right circularly polarized light (ΔA) as a function of wavelength.
-
Data Analysis: The results are typically expressed as molar ellipticity [θ]. The (+)-enantiomer will show a positive Cotton effect, and the (-)-enantiomer will show a negative Cotton effect of equal magnitude.[1]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve a few milligrams of the purified enantiomer (or the racemic mixture) in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: For both enantiomers, the chemical shifts, coupling constants, and integration values are expected to be identical. The use of a chiral shift reagent would be necessary to distinguish the enantiomers in a racemic mixture by NMR.
4. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The IR spectra of both enantiomers will be identical. Key characteristic peaks to identify include the C=O stretching frequency for the ketone functional groups.
5. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, with electron ionization (EI) or electrospray ionization (ESI).
-
Sample Preparation: Introduce the sample into the mass spectrometer, either directly or after separation by gas or liquid chromatography.
-
Data Acquisition: Obtain the mass spectrum, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
Data Analysis: The mass spectra of both enantiomers will be identical, showing the same molecular ion peak and fragmentation pattern.
References
Validation of a New Synthetic Method for (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel chemo-enzymatic synthetic route for (1S,4S)-bicyclo[2.2.2]octane-2,5-dione against established methods. The optically active C2-symmetric dione is a valuable chiral building block in asymmetric synthesis and for the development of therapeutic agents. This document presents quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their applications.
Comparative Analysis of Synthetic Methods
The synthesis of enantiomerically pure this compound has been approached through various strategies. This section compares a modern chemo-enzymatic approach with traditional chemical and bioreduction methods, highlighting key performance indicators.
| Synthetic Method | Key Features | Reported Yield | Enantiomeric Excess (ee) | Key Reagents/Conditions | Scalability/Robustness |
| New Chemo-enzymatic Synthesis | Diels-Alder reaction followed by enzymatic resolution of an enol acetate derivative.[1][2] | Not explicitly stated for the entire sequence, but enzymatic resolution is a key step. | High (specific value depends on lipase and conditions). | Diels-Alder reagents, immobilized lipases. | Potentially scalable and robust, leveraging enzymatic specificity.[3] |
| 1,2-Carbonyl Transposition | Multi-step chemical synthesis starting from (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one.[4][5][6] | 90% for a key oxidation step.[4] | 98% ee.[4][5][7] | Clayfen, LDA, TMSCl. | Multi-step nature may pose scalability challenges. |
| Bioreduction with Engineered Yeast | Utilizes genetically engineered Saccharomyces cerevisiae overexpressing a carbonyl reductase.[8] | High conversion rates (over 40-fold faster than baker's yeast for a related substrate).[8] | >99% ee for the resulting hydroxyketone.[8] | Genetically modified yeast (e.g., TMB4100). | High potential for scalability in bioreactors. |
| Classical Resolution | Separation of a racemic mixture, for example, via fractional crystallization of diastereomeric dihydrazones.[8] | Often low, with a theoretical maximum of 50% for one enantiomer per resolution cycle. | Dependent on the resolution agent and technique. | Chiral resolving agents (e.g., (R)-5-(1-phenylethyl)semioxamazide). | Generally inefficient and not ideal for large-scale production. |
Experimental Protocols
New Chemo-enzymatic Synthesis (Illustrative Protocol)
This protocol is based on the general strategy of a Diels-Alder reaction followed by enzymatic resolution.
Step 1: Diels-Alder Reaction to form Racemic Bicyclo[2.2.2]octane-2,5-dione.
A common approach involves the reaction of 2-((trimethylsilyl)oxy)-1,3-cyclohexadiene with an appropriate dienophile such as α-chloroacrylonitrile to form a precursor that can be converted to the racemic dione.[4]
Step 2: Enol Acetylation.
The racemic dione is converted to its enol acetate derivative using a suitable acetylating agent in the presence of a base.
Step 3: Enzymatic Resolution.
The racemic enol acetate is subjected to hydrolysis using an immobilized lipase (e.g., from Candida antarctica). The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted enol acetate (one enantiomer) and the hydrolyzed ketone (the other enantiomer).
1,2-Carbonyl Transposition Route
This established chemical synthesis provides high enantiomeric purity.[4][6]
Step 1: Protection of the Hydroxyl Group.
The starting material, (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one, is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.
Step 2: 1,2-Carbonyl Transposition.
The protected hydroxyketone undergoes a 1,2-carbonyl transposition. A key step involves the oxidation of an intermediate using an agent like clayfen (clay-supported ferric nitrate) to yield (1S,4S,5S)-5-((tert-Butyldimethylsilyl)oxy)bicyclo[2.2.2]octan-2-one.[4]
Step 3: Deprotection and Oxidation.
Removal of the silyl protecting group followed by oxidation of the resulting hydroxyl group yields the target this compound.
Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of the compared synthetic methods.
Caption: Chemo-enzymatic synthesis workflow.
Caption: 1,2-Carbonyl transposition synthetic pathway.
Caption: Comparison of bioreduction and classical resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2630111A2 - Preparation of bicyclo[2.2.2]octan-2-one compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Optically Active endo,endo Bicyclo[2.2.2]octane-2,5-diol, Bicyclo[2.2.2]octane-2,5-dione, and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. Efficient bioreduction of bicyclo[2.2.2]octane-2,5-dione and bicyclo[2.2.2]oct-7-ene-2,5-dione by genetically engineered Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative study of catalysts for the asymmetric synthesis of bicyclo[2.2.2]octanes
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework is a rigid, three-dimensional scaffold prevalent in numerous natural products and pharmaceutical agents. Its unique conformational constraints and stereochemical complexity make it an attractive target in drug discovery and organic synthesis. The asymmetric synthesis of this motif, however, presents a significant challenge, demanding highly efficient and stereoselective catalytic methods. This guide provides a comparative analysis of prominent catalytic systems developed for the asymmetric synthesis of bicyclo[2.2.2]octanes, offering a comprehensive overview of their performance, scope, and underlying mechanistic principles.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of key catalytic systems for the asymmetric synthesis of bicyclo[2.2.2]octanes, focusing on reaction type, catalyst, typical substrate scope, and stereochemical outcomes.
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool for the enantioselective construction of bicyclo[2.2.2]octane cores, offering mild reaction conditions and avoiding the use of toxic or expensive metals.
| Catalyst System | Reaction Type | Typical Substrates | Yield (%) | ee (%) | dr | Reference |
| Chiral Oxaziridinium Salt | Hydroxylative Phenol Dearomatization/[4+2] Cycloaddition | 2-Alkylphenols | 60-95 | 90-99 | >20:1 | [1][2][3] |
| Diphenylprolinol Silyl Ether | Domino Michael/Michael Reaction | α,β-Unsaturated aldehydes and 3-substituted cyclohex-2-enones | 70-95 | 96->99 | >19:1 | [4] |
| Chiral Secondary Amine | Formal [4+2] Cycloaddition | Cyclohexenylidenemalononitriles and α,β-unsaturated aldehydes | 65-98 | 85-98 | >19:1 | [5] |
Metal-Based Catalytic Systems
Transition metal catalysis offers a complementary approach, often with high catalytic turnover and functional group tolerance.
| Catalyst System | Reaction Type | Typical Substrates | Yield (%) | ee (%) | dr | Reference |
| Chiral Oxazaborolidinium-TfOH | Diels-Alder Reaction | α,β-Unsaturated aldehydes and dienes | 85-98 | 95->99 | >10:1 | [6] |
| cis-2,5-Diaminobicyclo[2.2.2]octane-Metal (Cr, Cu, Co) Complexes | Nozaki-Hiyama-Kishi Allylation, Henry Reaction, Cyclopropanation | Aldehydes, nitroalkanes, alkenes | 60-95 | 80-99 | Varies | [7][8] |
| [Ir(COD)Cl]₂ / Chiral Bicyclo[2.2.2]octadiene Ligand | Kinetic Resolution of Allylic Carbonates | Secondary allylic carbonates | 45-50 (recovered SM) | 90-98 | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and adaptation.
General Procedure for Oxaziridinium-Catalyzed Hydroxylative Phenol Dearomatization/[4+2] Cycloaddition[1][3]
To a solution of the 2-alkylphenol (0.2 mmol) and the chiral oxaziridinium salt (5 mol%) in a 1:1 mixture of CH₃CN/H₂O (2 mL) at 0 °C is added aqueous H₂O₂ (30 wt%, 3.0 equiv.). The reaction mixture is stirred at 0 °C for 12-24 hours until complete consumption of the starting material as monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous Na₂S₂O₃ solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]octenone product.
General Procedure for Diphenylprolinol Silyl Ether-Catalyzed Domino Michael/Michael Reaction[4]
To a solution of the 3-substituted cyclohex-2-en-1-one (0.2 mmol) and the α,β-unsaturated aldehyde (0.24 mmol) in anhydrous toluene (1.0 mL) at room temperature is added the diphenylprolinol silyl ether catalyst (20 mol%). The reaction mixture is stirred for 24-72 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to give the corresponding bicyclo[2.2.2]octane derivative.
General Procedure for Chiral Oxazaborolidinium-Catalyzed Diels-Alder Reaction[6]
To a flame-dried flask containing the chiral oxazaborolidinium precursor (6 mol%) under an argon atmosphere is added dry dichloromethane (1.0 mL). The solution is cooled to -78 °C, and triflic acid (6 mol%) is added dropwise. After stirring for 15 minutes, the α,β-unsaturated aldehyde (0.5 mmol) is added, followed by the diene (1.0 mmol). The reaction is stirred at -78 °C for 2-6 hours. Upon completion, the reaction is quenched with a few drops of saturated aqueous NaHCO₃ solution and allowed to warm to room temperature. The mixture is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄ and concentrated. The residue is purified by flash chromatography to yield the bicyclo[2.2.2]octane adduct.
Visualizing Reaction Workflows and Pathways
Graphviz diagrams are provided to illustrate the logical flow of the experimental processes and conceptual reaction pathways.
References
- 1. d-nb.info [d-nb.info]
- 2. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed <i>ortho</i>‐Hydroxylative Phenol Dearomatization** [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho-Hydroxylative Phenol Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Readily available [2.2.2]-bicyclooctadienes as new chiral ligands for Ir(I): catalytic, kinetic resolution of allyl carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Iridium‐Catalyzed Asymmetric Allenylic Substitution via Kinetic Resolution Enabled by New Monodentate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of (1S,4S)-bicyclo[2.2.2]octane-2,5-dione, a compound recognized as hazardous.
This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed (H302) and causing serious eye damage (H318)[1]. Due to these hazardous properties, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste[2][3]. Adherence to a strict hazardous waste disposal protocol is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves. All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, including residues and contaminated materials (e.g., weighing paper, spatulas), in a designated, leak-proof, and clearly labeled hazardous waste container[4].
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and paper towels that are grossly contaminated should be placed in a dedicated solid hazardous waste container[4]. Non-disposable glassware must be decontaminated by triple rinsing with a suitable solvent. The resulting rinsate must be collected as hazardous liquid waste.
-
Liquid Waste: Any solutions containing this compound or rinsate from cleaning contaminated equipment must be collected in a separate, sealed, and properly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Container Management:
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard warnings (e.g., "Harmful if Swallowed," "Causes Serious Eye Damage").
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory[5]. Ensure containers are kept closed except when adding waste[2]. Store away from incompatible materials.
-
Container Integrity: Use containers that are in good condition and compatible with the chemical. Do not overfill containers; they should be filled to no more than three-quarters of their capacity[4].
-
-
Disposal Request and Collection:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically managed by the EHS department.
-
Do not attempt to transport hazardous waste outside of the laboratory. Trained EHS personnel will handle the final collection and disposal in accordance with federal, state, and local regulations.
-
Quantitative Data Summary
For quick reference, the key identifiers and hazard classifications for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂ | [1][6][7] |
| Molecular Weight | 138.16 g/mol | [1][6][7] |
| CAS Number | 57346-05-1 (generic) | [1][6][8] |
| GHS Hazard Code | H302 | [1] |
| GHS Hazard Statement | Harmful if swallowed | [1] |
| GHS Hazard Code | H318 | [1] |
| GHS Hazard Statement | Causes serious eye damage | [1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the disposal process.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Bicyclo(2.2.2)octane-2,5-dione | C8H10O2 | CID 13570060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. essex.ac.uk [essex.ac.uk]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. BICYCLO[2.2.2]OCTANE-2,5-DIONE MSDS | 57346-05-1 MSDS View And Download - Chemical Cloud Database [chemcd.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. Bicyclo[2.2.2]octane-2,5-dione | 57346-05-1 [chemicalbook.com]
Personal protective equipment for handling (1S,4S)-bicyclo[2.2.2]octane-2,5-dione
Essential Safety and Handling Guide for (1S,4S)-bicyclo[2.2.2]octane-2,5-dione
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Equipment | Specification |
| Eyes | Safety Glasses with Side Shields or Goggles | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2] |
| Hands | Chemically Resistant Gloves | Inspect gloves for integrity before each use.[2][3] |
| Respiratory | Dust Mask | A type N95 (US) or equivalent respirator is recommended.[4][5] Use in a well-ventilated area or under a chemical fume hood.[1] |
| Body | Protective Clothing | A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][3] |
Handling and Storage
Safe handling and storage practices are crucial to prevent accidents and maintain the integrity of the chemical.
| Aspect | Procedure |
| Handling | Use in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid breathing dust.[1] Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.[1] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] |
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method |
| Unused Product | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |
| Empty Containers | Triple rinse with an appropriate solvent. Dispose of the rinsate as hazardous waste. Puncture and dispose of the container in accordance with local regulations. |
Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is critical.
| Situation | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6] Seek immediate medical attention.[1] |
Visual Guides
The following diagrams illustrate the standard operating procedure for handling the chemical and the emergency response plan for accidental exposure.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Plan for Accidental Exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
